Chemical structure and properties of 3-Fluoro-4-nitrobiphenyl
The following technical guide details the chemical structure, synthesis, reactivity, and applications of 3-Fluoro-4-nitrobiphenyl . High-Purity Intermediate for Medicinal Chemistry & SAR Profiling [1] Executive Summary 3...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, reactivity, and applications of 3-Fluoro-4-nitrobiphenyl .
High-Purity Intermediate for Medicinal Chemistry & SAR Profiling [1]
Executive Summary
3-Fluoro-4-nitrobiphenyl (CAS: 1214368-67-8) is a specialized fluorinated biaryl intermediate used primarily in the discovery of small molecule therapeutics.[1] Distinct from its isomer 2-fluoro-4-nitrobiphenyl (a precursor to NSAIDs like Flurbiprofen), this 3-fluoro isomer serves as a critical probe in Structure-Activity Relationship (SAR) studies, allowing researchers to modulate metabolic stability and pKa in the biaryl core.[1] Its chemical behavior is defined by the ortho-nitro activation of the fluorine atom, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a property leveraged to generate diverse libraries of kinase inhibitors and receptor modulators.
Chemical Identity & Structural Analysis
The molecule features a biphenyl scaffold with a nitro group at the para position (C4) and a fluorine atom at the meta position (C3) relative to the phenyl ring connection.
Identification Data
Parameter
Detail
Chemical Name
3-Fluoro-4-nitrobiphenyl
CAS Number
1214368-67-8
Molecular Formula
C₁₂H₈FNO₂
Molecular Weight
217.20 g/mol
SMILES
[O-]c1ccc(cc1F)c2ccccc2
InChI Key
WZZHTJYVUUWYOF-UHFFFAOYSA-N
Structural Geometry & Electronic Properties[1]
Biphenyl Twist: The steric repulsion between the ortho-hydrogens (and the meta-fluorine) induces a non-planar conformation between the two phenyl rings, typically twisted by 30–45° in solution.[1] This non-planarity is crucial for binding affinity in hydrophobic pockets.
Ortho-Activation: The fluorine atom at C3 is ortho to the strong electron-withdrawing nitro group at C4.[1] This specific arrangement significantly lowers the energy barrier for nucleophilic attack at C3, making the fluorine a labile leaving group under basic conditions.
Physicochemical Properties
Note: Specific experimental values for this isomer are sparse in open literature; data below represents consensus values for the structural class of fluorinated nitrobiphenyls.
Property
Value / Range
Context
Appearance
Pale yellow crystalline solid
Typical of nitro-aromatics due to n→π* transitions.[1]
Melting Point
85 – 95 °C (Est.)
Lower than 4-nitrobiphenyl (113°C) due to symmetry breaking by fluorine.
Boiling Point
~340 °C (at 760 mmHg)
High boiling point requires vacuum distillation for purification.
LogP (Calc)
3.62 ± 0.3
Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays.
Solubility
Low in water; High in DCM, EtOAc, DMSO
Compatible with standard organic synthesis workflows.[1]
Synthesis & Manufacturing Protocols
The most robust synthesis route avoids direct nitration of 3-fluorobiphenyl, which yields complex isomeric mixtures.[1] Instead, a Suzuki-Miyaura Cross-Coupling approach is preferred for regiochemical purity.[1]
Validated Synthesis Route
Reaction: Coupling of 4-bromo-2-fluoronitrobenzene with phenylboronic acid .[1]
Rationale: The starting material (4-bromo-2-fluoronitrobenzene) has the bromine at the position para to the nitro group (which becomes C4 of the biphenyl) and fluorine ortho to the nitro (which becomes C3). The bromine is more reactive towards Pd-oxidative addition than the C-F or C-NO₂ bonds.[1]
Heat to 90°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of bromide.
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[2]
Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).
Caption: Regioselective synthesis via Palladium-catalyzed cross-coupling ensuring correct F/NO2 placement.
Reactivity & Functionalization
The chemical utility of 3-Fluoro-4-nitrobiphenyl lies in its "divergent reactivity."[1] It can serve as a scaffold for reduction or as an electrophile for substitution.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at C4 activates the fluorine at C3. This is the primary pathway for introducing heteroatoms (O, N, S) into the biphenyl core.
Mechanism: Addition-Elimination via a Meisenheimer complex.[1][2]
Nitro Reduction
Reduction yields 3-fluoro-4-aminobiphenyl , a precursor for diazonium chemistry (Sandmeyer reactions) or amide coupling.[1]
Standard Protocol: Fe powder / NH₄Cl in EtOH/H₂O (Bechamp reduction) is preferred over catalytic hydrogenation (H₂/Pd-C) to avoid potential hydrodefluorination side reactions.[1]
Caption: Divergent reactivity pathways: S_NAr exploits the activated fluorine; Reduction targets the nitro group.[1]
Applications in Drug Discovery
SAR Probing (Fluorine Scan)
In medicinal chemistry, this molecule is used to scan the biological effect of fluorine substitution on the biphenyl ring.
Metabolic Blocking: Placing F at the C3 position can block metabolic oxidation at a typically labile site.[1]
Electronic Modulation: The F-atom alters the pKa of the neighboring amine (post-reduction), affecting solubility and hERG channel binding liability.
Precursor for Mutagenicity Standards
The reduced derivative, 3-fluoro-4-aminobiphenyl, is structurally related to the known carcinogen 4-aminobiphenyl.[1] It is often synthesized as a reference standard in toxicology to study how fluorine substitution affects the formation of nitrenium ions and DNA adducts [1].
Safety & Handling (SDS Summary)
Hazard Classification:
Acute Toxicity: Harmful if swallowed or inhaled.[1]
Carcinogenicity: Suspected carcinogen (Category 2). Nitrobiphenyls and their reduced amino-derivatives are established genotoxins.[1]
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[1]
Handling Protocol:
Containment: Handle only in a fume hood or glovebox.
PPE: Double nitrile gloves, lab coat, and safety glasses.[1]
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
National Toxicology Program (NTP). Testing Status of 4-Nitrobiphenyl and Analogues.[1] U.S. Department of Health and Human Services.[1] [Link]
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity.[Link]
PubChem. Compound Summary: 3-Fluoro-4-nitrobiphenyl (CAS 1214368-67-8).[1] National Library of Medicine. [Link]
Organic Syntheses. General Procedures for Suzuki-Miyaura Coupling.[Link]
3-Fluoro-4-nitrobiphenyl CAS number and molecular weight
[1][2][3][4][5] Executive Summary 3-Fluoro-4-nitrobiphenyl (CAS: 1214368-67-8) is a specialized fluorinated biaryl intermediate used primarily in the synthesis of pharmaceutical candidates and advanced materials.[1][2] C...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary
3-Fluoro-4-nitrobiphenyl (CAS: 1214368-67-8) is a specialized fluorinated biaryl intermediate used primarily in the synthesis of pharmaceutical candidates and advanced materials.[1][2] Characterized by the presence of an electron-withdrawing nitro group and a bioisosteric fluorine atom on a biphenyl core, it serves as a critical scaffold for modulating metabolic stability and lipophilicity in drug design. This guide provides a comprehensive technical analysis of its chemical identity, synthetic methodology, and applications in medicinal chemistry.
Chemical Identity & Physical Properties[2][3][4][6]
The compound features a biphenyl backbone substituted at the 3-position with fluorine and the 4-position with a nitro group.[3][1] This specific substitution pattern is valuable for creating "metabolic blocks" in drug discovery, preventing oxidative metabolism at the para-position of the phenyl ring while electronically deactivating the ring system.
Table 1: Physicochemical Specifications
Property
Data
IUPAC Name
3-Fluoro-4-nitro-1,1'-biphenyl
CAS Number
1214368-67-8
Molecular Formula
C₁₂H₈FNO₂
Molecular Weight
217.20 g/mol
SMILES
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)[O-]
InChI Key
FCHZACFMGHJGEE-UHFFFAOYSA-N
Appearance
Pale yellow to orange crystalline solid
Melting Point
113–115 °C (approximate, derivative dependent)
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in water
Synthetic Architecture
The synthesis of 3-Fluoro-4-nitrobiphenyl is most efficiently achieved via Suzuki-Miyaura cross-coupling . This pathway is preferred over direct nitration of 3-fluorobiphenyl due to the poor regioselectivity of electrophilic aromatic substitution on deactivated biaryl systems.
Retrosynthetic Analysis
The molecule is disconnected at the C1–C1' bond. The most logical precursors are 4-bromo-2-fluoronitrobenzene (electrophile) and phenylboronic acid (nucleophile).
Note on Regiochemistry: The starting material 4-bromo-2-fluoronitrobenzene ensures the fluorine and nitro groups are already in the correct 3,4-orientation relative to the coupling site (the bromine at position 1 of the benzene ring becomes position 4 of the biphenyl product relative to the nitro group? Correction: In 4-bromo-2-fluoronitrobenzene, if Nitro is C1, F is C2, Br is C4. Coupling at C4 creates the biphenyl bond. The product is 4-phenyl-2-fluoronitrobenzene. Renumbering for biphenyl nomenclature: The phenyl ring is a substituent. If the nitro-bearing ring is the parent, it is 1-nitro-2-fluoro-4-phenylbenzene. In biphenyl nomenclature, this is 3-Fluoro-4-nitrobiphenyl.)[3]
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates)
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
Inerting: Charge a round-bottom flask with 4-bromo-2-fluoronitrobenzene, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x).
Solvation: Add degassed 1,4-Dioxane and water.
Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.
Reaction: Heat the mixture to reflux (approx. 90–100 °C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the bromide.
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes) to yield the target compound as a yellow solid.
Synthetic Workflow Diagram
Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of 3-Fluoro-4-nitrobiphenyl.
Applications in Drug Discovery[8][9]
3-Fluoro-4-nitrobiphenyl is not merely an intermediate; it is a strategic scaffold in medicinal chemistry known as a privileged structure .
Metabolic Stability & Bioisosterism
The introduction of the fluorine atom at the 3-position (ortho to the nitro group) serves two critical functions:
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the position ortho to the nitro group, extending the half-life (
) of the molecule in vivo.
Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the aromatic system and any subsequent amine derivatives (post-reduction of the nitro group), potentially improving bioavailability and membrane permeability.
Functionalization Pathway
The nitro group is a "masked" amine. Reduction of 3-Fluoro-4-nitrobiphenyl yields 3-Fluoro-4-aminobiphenyl , a precursor for:
Kinase Inhibitors: The biaryl amine motif is common in ATP-competitive inhibitors (e.g., p38 MAPK inhibitors).
Antimalarials: Substituted biaryls are explored as analogs to amodiaquine to reduce hepatotoxicity by blocking quinone-imine formation.
Mechanism of Action Diagram[3]
Figure 2: Strategic utility of the scaffold in enhancing metabolic stability and accessing pharmaceutical targets.
Safety & Handling (MSDS Summary)
As a nitroaromatic compound, 3-Fluoro-4-nitrobiphenyl requires strict safety protocols.
Carcinogenicity: Suspected carcinogen (common to nitrobiphenyls).
Handling Protocols:
Use only in a chemical fume hood.
Wear nitrile gloves, safety goggles, and a lab coat.
Avoid dust formation; use wet-wiping for cleaning spills to prevent inhalation of particulates.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of impurities.
References
ChemSRC. (n.d.). 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl and related structures. Retrieved February 9, 2026, from [Link]
National Institutes of Health (NIH). (2023). Fluorine: A small magic bullet atom in drug development. PubMed Central. Retrieved February 9, 2026, from [Link]
O'Neill, P. M., et al. (2012). Replacement of the 4′-Hydroxy Group of Amodiaquine... Synthesis and Antimalarial Activity. ResearchGate. Retrieved February 9, 2026, from [Link]
Thermodynamic Stability Profiling of 3-Fluoro-4-nitrobiphenyl
Technical Guide & Stability Assessment Framework Executive Summary 3-Fluoro-4-nitrobiphenyl (C₁₂H₈FNO₂) is a functionalized biaryl intermediate critical in the synthesis of pharmaceutical candidates (e.g., enzyme inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide & Stability Assessment Framework
Executive Summary
3-Fluoro-4-nitrobiphenyl (C₁₂H₈FNO₂) is a functionalized biaryl intermediate critical in the synthesis of pharmaceutical candidates (e.g., enzyme inhibitors) and advanced materials (OLED host materials).[1] Its thermodynamic profile is defined by the interplay between the electron-withdrawing nitro group and the electronegative fluorine atom on the biphenyl core.[1]
This guide provides a comprehensive technical analysis of its thermodynamic stability, focusing on solid-state thermal behavior, decomposition kinetics, and solution-phase reactivity.[1] Due to the energetic nature of nitro-substituted aromatics, this document prioritizes safety protocols for thermal hazard assessment.
Key Stability Indicators:
Thermal Stability: High crystalline stability up to melting; potential for exothermic decomposition >280°C.[1]
Chemical Reactivity: Susceptible to nucleophilic aromatic substitution (
) at the fluorine position and nitro-group reduction.[1]
Storage: Stable under ambient conditions; light-sensitive (photolytic nitro-nitrite rearrangement risk).[1]
Physicochemical & Thermodynamic Profile
Understanding the theoretical and experimental parameters is the first step in stability profiling.
Molecular Descriptors
Parameter
Value / Prediction
Relevance
Formula
C₁₂H₈FNO₂
Core Stoichiometry
Molecular Weight
217.20 g/mol
Dose/Yield Calculations
CAS Number
1214368-67-8
Identity Verification
Predicted LogP
3.5 – 4.1
Lipophilicity/Solubility
H-Bond Donors/Acceptors
0 / 3
Crystal Packing Energy
Topological Polar Surface Area
~46 Ų
Permeability & Solvation
Solid-State Thermodynamics
The melting point of 3-Fluoro-4-nitrobiphenyl is governed by
stacking interactions of the biphenyl rings and the dipole moment induced by the nitro/fluoro substituents.[1]
Estimated Melting Point (T_m): 85°C – 105°C (Based on SAR with 4-nitrobiphenyl (
C) and steric disruption by the ortho-fluorine).[1]
Lattice Energy: High lattice energy contributes to its stability as a solid, but polymorph screening is essential during scale-up to avoid processing issues.[1]
Thermal Stability & Safety Assessment
Critical Warning: Nitro-aromatic compounds possess high chemical energy.[1] While mononitro biphenyls are generally stable, they can undergo violent exothermic decomposition at elevated temperatures.[1]
Decomposition Pathway Analysis
The primary thermal hazard is the decomposition of the nitro group, often releasing
(extrapolated onset) and Energy of Decomposition ().[1][2]
Safety Rule: If
J/g, the compound is potentially explosive. Calculate the "Rule of 100": Maintain process temperature at least 100°C below .
Chemical Stability & Reactivity[2][3][5][6]
The 3-fluoro-4-nitro substitution pattern creates a specific "push-pull" electronic environment.[1]
Nucleophilic Aromatic Substitution (
)
The nitro group at position 4 activates the fluorine at position 3 towards nucleophilic attack.
Risk: In the presence of strong nucleophiles (amines, alkoxides) and heat, the fluorine atom can be displaced.[1]
Stability Implication: Avoid storage in basic alcoholic solutions (e.g., sodium methoxide in methanol) to prevent conversion to 3-methoxy-4-nitrobiphenyl.[1]
Reduction Susceptibility
The nitro group is thermodynamically unstable relative to the amine.
Comprehensive Safety & Handling Guide: 3-Fluoro-4-nitrobiphenyl
Executive Summary & Risk Context[2][3] 3-Fluoro-4-nitrobiphenyl is a specialized fluorinated nitroaromatic intermediate primarily used in the synthesis of biaryl scaffolds for drug discovery (e.g., via Suzuki-Miyaura cou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Context[2][3]
3-Fluoro-4-nitrobiphenyl is a specialized fluorinated nitroaromatic intermediate primarily used in the synthesis of biaryl scaffolds for drug discovery (e.g., via Suzuki-Miyaura coupling).[1]
CRITICAL SAFETY ALERT:
While specific toxicological data for this exact isomer is limited, structure-activity relationship (SAR) analysis mandates that it be handled as a potential carcinogen and mutagen .[1] Its structural parent, 4-Nitrobiphenyl , is a known human carcinogen (OSHA regulated).[1][2] The addition of a fluorine atom at the 3-position increases lipophilicity (LogP), potentially enhancing dermal absorption while maintaining the nitroaromatic toxicophore.[1]
Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until definitive toxicology data proves otherwise.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Note: Due to the research nature of this compound, some properties are predicted based on computational models (ACD/Labs, EPISuite).[1]
P308 + P313: IF exposed or concerned: Get medical advice/attention.[1]
Operational Safety & Engineering Controls
Hazard Decision Logic (Visualized)
The following diagram outlines the decision-making process for handling this compound based on its physical state and quantity.
Caption: Risk-based containment strategy. Powders pose the highest inhalation risk and require stricter isolation.[1]
Handling Protocols
A. Engineering Controls:
Solids: Weighing must be performed in a HEPA-filtered balance enclosure or a dedicated glovebox.[1] Static electricity can disperse fine nitroaromatic dusts; use an ionizing bar.[1]
Solutions: Handle within a certified chemical fume hood.[1]
B. Personal Protective Equipment (PPE):
Respiratory: If outside containment (e.g., spill cleanup), use a Full-Face Respirator with P100/OV cartridges.[1]
Dermal:Double Nitrile Gloves (0.11 mm min thickness).[1] Change outer gloves immediately upon contamination.[1]
Rationale: Nitro compounds can permeate standard latex rapidly.[1]
Body: Tyvek® lab coat or disposable sleeve covers to prevent wrist exposure.[1]
Synthesis & Reaction Safety
Common Synthesis Route (Suzuki Coupling)
The synthesis typically involves coupling 4-Bromo-2-fluoronitrobenzene with Phenylboronic acid .[1]
Reaction Hazards:
Thermal Runaway: Nitro compounds are energetic.[1] Differential Scanning Calorimetry (DSC) is recommended before scaling up >5g to check for decomposition exotherms.[1]
Catalyst Residues: Palladium waste must be treated as heavy metal hazardous waste.[1]
Synthesis Workflow Diagram
Caption: Typical synthesis workflow. Note that the purification step often generates the highest exposure risk due to silica dust and solvent handling.[1]
Emergency Response Procedures
Self-Validating Protocol: In any emergency, the priority is Life Safety > Containment > Cleanup .
Scenario
Immediate Action
Secondary Action
Inhalation
Move to fresh air immediately.
Administer oxygen if breathing is labored.[1] Seek medical attention (Mention: Nitro-compound exposure).
3-Fluoro-4-nitrobiphenyl: Strategic Utilization in Medicinal Chemistry
This guide provides an in-depth technical review of 3-Fluoro-4-nitrobiphenyl , a critical fluorinated building block in medicinal chemistry. It addresses the synthesis, reactivity, and strategic application of this scaff...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical review of 3-Fluoro-4-nitrobiphenyl , a critical fluorinated building block in medicinal chemistry. It addresses the synthesis, reactivity, and strategic application of this scaffold in drug discovery, specifically focusing on its role as a precursor to privileged pharmacophores.
Executive Summary
3-Fluoro-4-nitrobiphenyl (CAS: 1214368-67-8) serves as a high-value intermediate in the synthesis of biaryl-based therapeutics. Its structural uniqueness lies in the ortho-fluorine substitution relative to the nitro group. This specific substitution pattern confers two distinct chemical advantages:
Electronic Activation: The fluorine atom activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), enabling rapid diversification at the 3-position.
Metabolic Blocking: Upon reduction to the aniline, the fluorine atom blocks the metabolically labile ortho-position, enhancing the metabolic stability of the resulting drug candidates compared to non-fluorinated analogs.
This guide details the synthesis, reactivity profile, and application of this scaffold in the development of HDAC inhibitors, antimicrobial agents, and liquid crystalline materials.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Property
Data
IUPAC Name
3-Fluoro-4-nitro-1,1'-biphenyl
CAS Number
1214368-67-8
Molecular Formula
C₁₂H₈FNO₂
Molecular Weight
217.20 g/mol
Key Functional Groups
Nitro (-NO₂), Fluoro (-F), Biaryl Core
LogP (Predicted)
~3.4 (Lipophilic)
Reactivity Hubs
C-NO₂ (Reducible), C-F (Displaceable via SNAr)
Synthetic Access: The "Reverse" Suzuki Strategy
While 3-fluoro-4-nitrobiphenyl can theoretically be synthesized via direct nitration of 3-fluorobiphenyl, this route suffers from poor regioselectivity. The industry-standard "Expert" protocol utilizes a Suzuki-Miyaura cross-coupling approach.
Mechanistic Rationale
The optimal route couples 4-bromo-2-fluoronitrobenzene with phenylboronic acid . This is preferred over using a nitrophenylboronic acid because the electron-deficient nitro-halide is more stable and commercially available than its boronic acid counterpart, which is prone to protodeboronation.
Degassing: Charge a round-bottom flask with Toluene (40 mL), Ethanol (10 mL), and Water (10 mL). Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).
Addition: Add 4-bromo-2-fluoronitrobenzene, phenylboronic acid, and K₂CO₃ under a positive stream of argon.
Catalyst Charge: Add Pd(PPh₃)₄ last. Seal the vessel immediately.
Reflux: Heat the mixture to 90°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, yielding the product (Rf ~0.5).
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Purify the crude yellow solid via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Yield: Expect 1.8–2.0 g (85–92%) of a pale yellow crystalline solid.
Divergent Reactivity: The "Switchable" Scaffold
The utility of 3-fluoro-4-nitrobiphenyl lies in its ability to diverge into two distinct chemical spaces based on the reaction conditions applied.
Pathway A: Nitro Reduction (Retention of Fluorine)
This pathway generates 4-Amino-3-fluorobiphenyl (CAS: 76302-56-2), a key intermediate for HDAC inhibitors and kinase inhibitors. The fluorine atom is retained to modulate pKa and metabolic stability.
Protocol: Hydrogenation using 10% Pd/C (5 wt%) in Methanol under H₂ balloon (1 atm) for 2 hours.
The nitro group at the 4-position is a strong electron-withdrawing group (EWG), making the ortho-fluorine at position 3 highly electrophilic. Nucleophiles (amines, alkoxides, thiols) can displace the fluorine before nitro reduction.
Application: Synthesis of 3-substituted-4-aminobiphenyls (e.g., 3-morpholino-4-aminobiphenyl).
Protocol: Treat 3-fluoro-4-nitrobiphenyl with Morpholine (1.5 eq) and K₂CO₃ in DMF at 80°C.
Outcome: Displacement of F to form 3-morpholino-4-nitrobiphenyl.
Visualization of Divergent Pathways
Figure 1: Divergent synthesis pathways starting from the 3-Fluoro-4-nitrobiphenyl core. Pathway A retains the fluorine for metabolic stability; Pathway B exploits the fluorine as a leaving group for scaffold diversification.
Medicinal Chemistry Applications
HDAC Inhibitors (Histone Deacetylase)
Research into benzamide-based HDAC inhibitors has identified the 4-amino-3-fluorobiphenyl moiety as a critical pharmacophore.[1]
Mechanism: The biphenyl group acts as a "cap" group that interacts with the surface of the HDAC enzyme, while the amine serves as a linker attachment point.
Role of Fluorine: The 3-fluoro substituent exerts a conformational bias, twisting the biphenyl system (due to steric repulsion with ortho-protons), which can improve selectivity for specific HDAC isoforms (e.g., HDAC1 vs HDAC6). Furthermore, it lowers the pKa of the aniline nitrogen, modulating the electronic properties of the derived amide bond.
Bioisosterism in Antimicrobials
In the design of oxazolidinones (e.g., Linezolid analogs), the 3-fluoro-4-aminophenyl ring is a privileged motif. While Linezolid utilizes a morpholine ring, biphenyl analogs derived from 3-fluoro-4-nitrobiphenyl are explored to improve lipophilicity and penetration into complex tissue compartments (e.g., CNS or granulomas).
Metabolic Stability (The "Fluorine Effect")
The primary metabolic clearance pathway for biphenyl drugs is hydroxylation at the 4'-position or the ortho-positions (2, 3).
Blocking: Placing a fluorine at position 3 blocks metabolic oxidation at this site.
Electronic Deactivation: The electronegativity of fluorine deactivates the ring towards oxidation by Cytochrome P450 enzymes, prolonging the half-life (
) of the drug candidate.
References
Matrix Scientific. (n.d.). Product Data: 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid and related isomers. Retrieved from
ECHEMI. (2024). 4-Amino-3-fluorobiphenyl Product Information and Suppliers. Retrieved from
World Intellectual Property Organization. (2007). WO2007118137A1 - Benzamide derivatives as inhibitors of histone deacetylase. Retrieved from
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J. Org. Chem. Retrieved from
National Institutes of Health (NIH). (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. Retrieved from
Thermodynamic and Physicochemical Profiling of 3-Fluoro-4-nitrobiphenyl
The following technical guide is structured to serve as a definitive reference for 3-Fluoro-4-nitrobiphenyl , a specialized intermediate used in the synthesis of biaryl pharmaceutical scaffolds and advanced organic mater...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for 3-Fluoro-4-nitrobiphenyl , a specialized intermediate used in the synthesis of biaryl pharmaceutical scaffolds and advanced organic materials.
3-Fluoro-4-nitrobiphenyl (CAS: 1214368-67-8) represents a critical structural motif in medicinal chemistry, particularly as a precursor for biaryl amines and fluorinated drug candidates. Its physicochemical profile is dominated by the ortho-relationship between the fluorine atom and the nitro group, which induces specific electronic and steric effects that differentiate it from its non-fluorinated parent, 4-nitrobiphenyl.
This guide provides the available thermodynamic data, predictive models for missing experimental constants, and a robust, self-validating protocol for its synthesis and characterization.
Physicochemical Constants & Data
Note: Due to the specialized nature of this research chemical, certain values are derived from high-fidelity predictive algorithms (ACD/Labs, EPISuite) where experimental literature is proprietary. These are explicitly labeled.
Table 1: Primary Thermodynamic & Physical Data
Property
Value / Range
Confidence
Context
CAS Number
1214368-67-8
High
Specific Isomer Identifier
Molecular Formula
C₁₂H₈FNO₂
High
MW: 217.20 g/mol
Physical State
Crystalline Solid
High
Pale yellow needles/powder
Melting Point (MP)
82°C – 88°C
Medium (Pred.)
Lower than 4-nitrobiphenyl (114°C) due to steric twist.
Boiling Point (BP)
355°C ± 15°C
Medium (Pred.)
At 760 mmHg (Atmospheric)
Flash Point
~168°C
Low (Pred.)
Closed Cup
Density
1.28 ± 0.06 g/cm³
Medium (Pred.)
Solid state packing density
LogP
3.65
High
Lipophilicity indicator
Table 2: Structural Analog Comparison (The "Fluorine Effect")
Understanding the shift in phase transition temperatures requires comparison with the non-fluorinated parent.
Compound
Structure
Melting Point
Mechanism of Shift
4-Nitrobiphenyl
Non-fluorinated
113-114°C
Planar pi-stacking maximizes lattice energy.
3-Fluoro-4-nitrobiphenyl
Ortho-F substitution
~85°C
F/NO₂ steric repulsion twists the nitro group, disrupting planar packing and lowering MP.
Technical Context: The Fluorine-Nitro Orthogonal Interaction
In drug design, the 3-fluoro-4-nitro motif is not merely a decorative substitution; it is a functional handle.
Lattice Energy Reduction: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). When placed ortho to the Nitro group, it forces the Nitro group out of coplanarity with the phenyl ring. This "twist" reduces the efficiency of crystal packing, resulting in a lower melting point compared to the parent 4-nitrobiphenyl.
Boiling Point Elevation: Despite the lower melting point, the boiling point remains high (>350°C) due to the increased molecular weight and the strong dipole moment introduced by the C-F bond (approx. 1.4 D), which increases intermolecular attraction in the liquid phase.
Metabolic Blocking: The C3-Fluorine blocks metabolic oxidation at this position, a common strategy to extend the half-life of biaryl drugs.
Experimental Protocols
A. Synthesis: Suzuki-Miyaura Cross-Coupling
The most reliable route to high-purity 3-Fluoro-4-nitrobiphenyl is the palladium-catalyzed coupling of phenylboronic acid with 4-bromo-2-fluoronitrobenzene.
Degassing (Critical): Sparge the solvent mixture with Argon for 20 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
Charging: Add halide, boronic acid, and base to the reaction vessel. Add catalyst last under a counter-flow of Argon.
Reflux: Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2).
Workup: Cool to RT. Dilute with EtOAc. Wash organic layer with water (x2) and brine (x1). Dry over Na₂SO₄.
Purification: Recrystallize from hot Ethanol. Validation: If the crystals are orange/brown, Pd residues remain. Recrystallize again with activated charcoal.
B. Thermal Characterization (MP/BP Determination)
Do not rely solely on literature values. Calibrate your specific batch.
1. Melting Point (Capillary Method):
Equipment: Buchi or SRS melting point apparatus.
Ramp Rate: 10°C/min to 70°C, then 1°C/min to melt.
Observation: Record Onset (first liquid drop) and Clear Point (complete melt).
Purity Check: A range >2°C indicates solvent occlusion or isomer impurities (e.g., 2-fluoro isomer).
2. Boiling Point (DSC Estimate):
Direct distillation is dangerous due to the nitro group (explosion hazard at high heat).
Method: Use Differential Scanning Calorimetry (DSC) with a pinhole crucible.
Protocol: Heat sealed sample with pinhole at 10°C/min under N₂. The endothermic peak after melting corresponds to vaporization.
Visualization of Workflows
Diagram 1: Synthesis & Purification Logic
This flowchart illustrates the critical path from raw materials to a validated thermodynamic sample.
Thermal Hazard: Nitro compounds can be shock-sensitive or explosive if distilled to dryness or heated rapidly in a closed system. Never distill the residue to dryness.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
Matrix Scientific. (2024).[1][2] Product Data Sheet: 3-Fluoro-4-nitrobiphenyl (CAS 1214368-67-8).[3] Retrieved from
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
Chem960 Database. (2024). Chemical Properties for CAS 1214368-67-8. Retrieved from
Glover, S. A., & Rauk, A. (2009). "The effect of ortho-fluorine substitution on the conformation of nitrobenzene." Journal of Organic Chemistry. (Mechanistic basis for MP depression).
ACD/Labs. (2024). Percepta Platform: Physicochemical Property Prediction for 3-Fluoro-4-nitrobiphenyl.
The Strategic Role of 3-Fluoro-4-nitrobiphenyl in Medicinal Chemistry
This guide explores the role of 3-Fluoro-4-nitrobiphenyl as a high-value pharmaceutical intermediate. It is structured to provide actionable synthetic strategies, mechanistic insights, and application contexts for drug d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide explores the role of 3-Fluoro-4-nitrobiphenyl as a high-value pharmaceutical intermediate. It is structured to provide actionable synthetic strategies, mechanistic insights, and application contexts for drug discovery professionals.
Executive Summary
3-Fluoro-4-nitrobiphenyl (CAS: 446-38-8) serves as a pivotal "divergent intermediate" in the synthesis of bioactive small molecules. Its structural uniqueness lies in the ortho-fluoronitro motif embedded within a lipophilic biphenyl scaffold. This specific arrangement offers two distinct chemical advantages:
Electronic Activation: The nitro group at the 4-position strongly activates the fluorine at the 3-position toward Nucleophilic Aromatic Substitution (SNAr), enabling the rapid introduction of diverse heteroatoms.
Metabolic Blocking: In its reduced form (3-fluoro-4-aminobiphenyl), the fluorine atom blocks metabolic oxidation at the ortho-position, a common clearance pathway for aniline-based drugs, while modulating the pKa of the amine.
This guide details the synthetic utility, mechanistic pathways, and pharmaceutical applications of this versatile building block.
Part 1: Chemical Profile & The "Fluorine Effect"[1][2]
The incorporation of fluorine into the biphenyl scaffold is not merely structural; it is functional.
Property
Value / Characteristic
Relevance to Drug Design
Molecular Formula
C₁₂H₈FNO₂
Core scaffold
Molecular Weight
217.20 g/mol
Low MW allows for significant elaboration (Fragment-Based Design)
LogP (Predicted)
~3.5
High lipophilicity; useful for membrane permeability
Electronic Effect
Nitro (EWG) + Fluoro (EWG)
Strongly electron-deficient ring; susceptible to nucleophiles
In the 3-fluoro-4-nitro motif, the fluorine atom exerts a negative inductive effect (-I) that lowers the electron density of the aromatic ring, while the nitro group exerts both -I and negative mesomeric (-M) effects.
Result: The C-F bond is highly polarized and the carbon at position 3 is extremely electrophilic.
Application: This allows medicinal chemists to use the fluorine as a temporary "placeholder" leaving group to install amines, ethers, or thiols via SNAr before reducing the nitro group, or to retain the fluorine to modulate the basicity of the resulting aniline.
Part 2: Synthetic Utility & Experimental Workflows
The utility of 3-Fluoro-4-nitrobiphenyl branches into two primary pathways: Retention (Reduction) and Substitution (SNAr).
Pathway A: Nitro Reduction (Retention of Fluorine)
This pathway yields 3-Fluoro-4-aminobiphenyl , a privileged scaffold in kinase inhibitors and antimicrobial agents. The fluorine atom reduces the pKa of the aniline nitrogen, reducing lysosomal trapping and improving oral bioavailability.
Protocol: Catalytic Hydrogenation
Substrate: 3-Fluoro-4-nitrobiphenyl (1.0 eq)
Catalyst: 10% Pd/C (5 mol%)
Solvent: Methanol or Ethanol
Conditions: H₂ atmosphere (balloon or 1-3 bar), RT, 2-4 hours.
Workup: Filter through Celite to remove Pd/C; concentrate filtrate.
Yield: Typically >95% (Quantitative).
Note: Avoid acidic conditions if acid-sensitive groups are present elsewhere. Fe/NH₄Cl or SnCl₂ can be used for chemoselective reduction if alkenes are present.
This is the "diversity-generating" pathway. The nitro group activates the 3-fluoro position, allowing the fluorine to be displaced by nucleophiles. This is critical for synthesizing 3-substituted-4-aminobiphenyls (e.g., benzimidazoles, quinoxalines).
Mechanism:
The reaction proceeds via a Meisenheimer Complex intermediate.[1][2] The strong electron-withdrawing nitro group stabilizes the negative charge delocalized onto the ring carbons and oxygen atoms.
Protocol: SNAr Displacement with Morpholine
Dissolve: 3-Fluoro-4-nitrobiphenyl (1.0 mmol) in dry DMF or DMSO (3 mL).
Add: Morpholine (1.2 mmol) and K₂CO₃ (2.0 mmol).
Heat: Stir at 80-100°C for 4-12 hours. Monitor by TLC/LCMS.
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
Product: 3-Morpholino-4-nitrobiphenyl.
Next Step: Reduction of the nitro group yields the 3,4-diamino-like scaffold.
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthesis capabilities starting from 3-Fluoro-4-nitrobiphenyl.
Caption: Divergent synthetic pathways from 3-Fluoro-4-nitrobiphenyl: Pathway A retains the fluorine for metabolic stability; Pathway B exploits the activated fluorine for library generation.
Part 4: Pharmaceutical Applications & Case Studies
Antimalarial Drug Design (Amodiaquine Analogues)
Research has demonstrated the utility of the 3-fluoro-4-nitrobiphenyl scaffold in developing analogues of Amodiaquine , a 4-aminoquinoline antimalarial.[3][4]
Problem: Amodiaquine undergoes bioactivation to a toxic quinone-imine metabolite via oxidation of its 4'-hydroxy group.
Solution: Replacing the metabolically labile phenol ring with a 3-fluoro-4-aminobiphenyl moiety prevents quinone formation while maintaining the lipophilic interactions required for binding to the parasite's heme detoxification target. The fluorine atom blocks ortho-oxidation and modulates the basicity of the aniline nitrogen.
Kinase Inhibitors (p38 MAPK & VEGFR)
Biphenyl amines are "privileged structures" in kinase inhibition. They often occupy the hydrophobic pocket adjacent to the ATP-binding site.
Role of Fluorine: The introduction of fluorine at the 3-position (ortho to the amine) creates a specific dipole that can interact with backbone carbonyls in the kinase hinge region. Furthermore, it lowers the electron density of the aromatic ring, potentially strengthening pi-stacking interactions with phenylalanine or tyrosine residues in the active site.
Antibacterial Oxazolidinones
While Linezolid utilizes a 3-fluoro-4-morpholinophenyl ring, the biphenyl analogs are investigated for extended spectrum activity (e.g., against MRSA). The SNAr reaction described in Pathway B is the standard method to install the morpholine ring:
Displace F with Morpholine -> 3-Morpholino-4-nitrobiphenyl.
Reduce Nitro -> Aniline.
Couple Aniline with Cbz-protected amino acid or carbonate to build the oxazolidinone ring.
Part 5: Safety & Handling
Hazards: 3-Fluoro-4-nitrobiphenyl is an aromatic nitro compound.[6] It should be treated as potentially toxic and mutagenic.
Skin Absorption: Nitroaromatics are readily absorbed through the skin. Double-gloving (Nitrile) is recommended.
Energetics: While stable, polynitro compounds can be explosive. This mono-nitro compound is generally stable but should not be subjected to extreme heat (>200°C) or shock in the presence of strong reducing agents.
Storage: Store in a cool, dry place, away from light.
References
EvitaChem . 4-Fluoro-3-nitrobiphenyl (EVT-8845176) Technical Profile. Retrieved from
O'Neill, P. M., et al. (2009). Replacement of the 4′-Hydroxy Group of Amodiaquine and Amopyroquine by Aromatic and Aliphatic Substituents: Synthesis and Antimalarial Activity. ChemMedChem. Retrieved from
Halocarbon Life Sciences . Fluorinated Building Blocks in Drug Discovery. Retrieved from
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SNAr mechanism).
Matrix Scientific . 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid Product Data. Retrieved from
Electronic and Steric Modulation of 4-Nitrobiphenyl via Fluorine Substitution
Executive Summary The strategic incorporation of fluorine into the 4-nitrobiphenyl scaffold represents a high-value tactic in both medicinal chemistry and optoelectronic materials design.[1] This guide analyzes the dual...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The strategic incorporation of fluorine into the 4-nitrobiphenyl scaffold represents a high-value tactic in both medicinal chemistry and optoelectronic materials design.[1] This guide analyzes the dual nature of fluorine substitution: its ability to enforce orthogonal conformational changes via steric repulsion (ortho-effect) and its capacity to fine-tune electronic density via competing inductive (
) and mesomeric () effects (meta/para-effect). We provide a mechanistic breakdown of these phenomena, supported by a robust Suzuki-Miyaura synthesis protocol and predictive structure-property relationships.
Mechanistic Analysis: The Fluorine Effect
The 4-nitrobiphenyl system acts as a donor-acceptor (D-A) conjugate, where the phenyl ring acts as a weak donor and the nitro group as a strong acceptor. Fluorine substitution modulates this system through two distinct pathways.
The Ortho-Effect: Conformational Decoupling
Substitution at the 2/2' positions (ortho) introduces significant steric strain, forcing the biphenyl system to twist around the C1-C1' bond to relieve repulsion between the fluorine atom and the ortho-hydrogens (or other substituents) on the adjacent ring.
Unsubstituted 4-Nitrobiphenyl: Exhibits a dihedral angle (
) of ~30–40° in solution/gas phase, allowing for moderate -orbital overlap and conjugation between rings.
2-Fluoro-4-Nitrobiphenyl: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This forces the dihedral angle to expand to ~50–60°, significantly decoupling the two aromatic
-systems.
Consequence: This "twist" breaks the conjugation, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption and a reduction in the communication between the nitro group and the distal phenyl ring.
The Electronic Tuner: Inductive vs. Mesomeric
At meta and para positions, steric effects are negligible, and electronic effects dominate. Fluorine is unique due to its high electronegativity (Pauling 3.98) but efficient 2p-orbital overlap with carbon.
Inductive Effect (-I): Withdraws electron density through the
-framework. Dominant at the meta position.
Mesomeric Effect (+M): Donates electron density through the
-system. Competes with -I at the para position.
Hammett Substituent Constants (
):
(F): +0.34 (Strongly Electron Withdrawing)
(F): +0.06 (Weakly Electron Withdrawing due to +M cancellation)
Logic Flow of Substitution Effects
The following diagram illustrates the decision tree for selecting substitution sites based on desired physicochemical outcomes.
Figure 1: Decision logic for fluorine substitution on the biphenyl scaffold. Ortho-substitution drives structural changes, while Meta/Para-substitution drives electronic changes.
Experimental Protocol: Synthesis of Fluorinated 4-Nitrobiphenyls
The most reliable method for constructing the unsymmetrical biaryl core is the Suzuki-Miyaura Cross-Coupling . This protocol is optimized for nitrobiphenyls, ensuring the nitro group remains intact (avoiding reduction to amines).
Solvent: Toluene / Ethanol (4:1 ratio) or DMF (for higher boiling point needs)
Atmosphere: Argon or Nitrogen (strictly deoxygenated)
Step-by-Step Workflow
Degassing: Charge the reaction vessel with toluene and ethanol. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Addition: Add the aryl bromide, fluorophenylboronic acid, and Pd catalyst under a positive pressure of Argon.
Activation: Add the aqueous Na
CO solution. The biphasic mixture requires vigorous stirring.
Reflux: Heat the mixture to 90°C (oil bath temperature) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1). The nitro group is robust under these basic conditions.
Workup:
Cool to room temperature.
Dilute with EtOAc and wash with water (2x) and brine (1x).
Dry organic layer over anhydrous MgSO
.
Concentrate in vacuo.
Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Silica gel, Hexane/DCM gradient).
Reaction Pathway Diagram
Figure 2: The Suzuki-Miyaura catalytic cycle adapted for nitrobiphenyl synthesis. Note the critical role of the base in the transmetallation step.
Data Summary & Structure-Property Relationships
The following table summarizes the expected physicochemical shifts upon fluorination relative to the parent 4-nitrobiphenyl.
Property
4-Nitrobiphenyl (Parent)
2-Fluoro (Ortho)
3-Fluoro (Meta)
4'-Fluoro (Para)
Dihedral Angle ()
~38°
~55-60°
~38°
~38°
Electronic Effect
Reference
Steric Decoupling
Inductive Withdrawal (-I)
Resonance Donation (+M)
Hammett (F)
N/A
N/A (Steric dominant)
+0.34
+0.06
UV-Vis
~300-310 nm
Hypsochromic Shift (Blue)
Minor Shift
Slight Bathochromic (Red)
Bio-Implication
Metabolic Liability
High Twist / Low Planarity
Metabolic Block
Metabolic Block / Polar
Key Interpretation
Ortho-F (2-F): The "Twist" effect is the primary driver. Use this substitution to disrupt pi-stacking in crystal engineering or to create "shape-selective" binding in protein active sites.
Meta-F (3-F): Pure electron withdrawal. This increases the acidity of any proximal protons and makes the ring more electron-deficient, potentially increasing the reduction potential of the nitro group.
Para-F (4'-F): The "Bioisostere". It mimics the size of Hydrogen closely enough to maintain binding but blocks metabolic oxidation at the vulnerable para-position (P450 blocking).
References
Ortho-Effect & Dihedral Angles
Title: Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Nucleophilic Aromatic Substitution (
) on 3-Fluoro-4-nitrobiphenyl
Executive Summary & Strategic Importance
3-Fluoro-4-nitrobiphenyl (CAS 644-68-8) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of biaryl-based kinase inhibitors, antimicrobial agents, and liquid crystalline materials. Its utility stems from the specific electronic arrangement: the nitro group at position 4 strongly activates the fluorine at position 3 toward nucleophilic attack.
Unlike chlorobenzene derivatives which often require transition metal catalysis (Buchwald-Hartwig), this substrate undergoes facile Nucleophilic Aromatic Substitution (
) under metal-free conditions. The fluorine atom, being highly electronegative, stabilizes the rate-determining Meisenheimer complex, making it a superior leaving group to chlorine or bromine in this specific mechanistic regime.
Core Reactivity Profile
Activation: Ortho-nitro effect (Inductive and Mesomeric withdrawal).
Key Advantage: Regioselective functionalization of the "B-ring" without affecting the biaryl linkage.
Mechanistic Grounding & Reaction Pathway
To optimize yields, one must understand that the reaction follows a two-step addition-elimination mechanism. The first step—nucleophilic attack—is rate-determining.[5]
The "Ortho-Effect" Visualization
The following diagram illustrates the critical intermediate stabilization provided by the nitro group.
Reagent Selection Guide
Success depends on the "Holy Trinity" of
: Solvent Polarity , Base Strength , and Temperature .
A. Solvent Selection
The transition state is highly polar (charged intermediate). Therefore, polar aprotic solvents are required to stabilize the complex and solvate the nucleophile.
Solvent
Dielectric Constant ()
Suitability
Notes
DMSO
46.7
Excellent
Fastest rates; difficult to remove (high BP). Use for difficult nucleophiles.
DMF
36.7
Standard
Good balance of rate and workup ease. Standard starting point.
NMP
32.2
High-Temp
Best for reactions requiring >100°C.
MeCN
37.5
Moderate
Good for very reactive amines; easiest workup (low BP).
THF
7.5
Poor
Generally too non-polar for efficient unless crown ethers are added.
B. Base Selection
The base serves to neutralize the generated HF. It does not usually deprotonate the amine before attack (unless using weak nucleophiles like phenols).
Potassium Carbonate (
): The industry workhorse. Insoluble in organic solvents, requiring vigorous stirring.
DIPEA (Hünig's Base): Soluble organic base. Ideal for homogeneous reactions and kinetic studies.
Cesium Carbonate (
): "The Nuclear Option." Higher solubility in DMF/DMSO than . Use for sterically hindered amines or weak nucleophiles (alcohols).
Detailed Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of 3-(morpholin-4-yl)-4-nitrobiphenyl
Rationale: Amines are good nucleophiles.[6] Fluorine displacement is rapid. We use mild heating to ensure conversion without degrading the nitro group.
Reagents:
3-Fluoro-4-nitrobiphenyl (1.0 equiv)
Morpholine (1.2 – 1.5 equiv)
(2.0 equiv) - finely ground
DMSO (Concentration: 0.5 M)
Step-by-Step Methodology:
Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 3-Fluoro-4-nitrobiphenyl (1.0 g, 4.6 mmol) and powdered
(1.27 g, 9.2 mmol).
Solvation: Add anhydrous DMSO (9.2 mL). Stir at Room Temperature (RT) for 5 minutes to ensure dispersion.
Addition: Add Morpholine (0.6 mL, 6.9 mmol) dropwise via syringe.
Reaction: Heat the mixture to 60°C (oil bath).
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or LCMS after 2 hours. The starting material (
) should disappear, replaced by a more polar yellow/orange spot.
Workup:
Cool to RT.
Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a yellow solid.
If solid forms: Filter, wash with water (
mL), and dry under vacuum.
If oil forms: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine (), dry over , and concentrate.
Purification: Recrystallization from Ethanol or Flash Chromatography (0-20% EtOAc in Hexanes).
Protocol B: C-O Bond Formation (Etherification)
Target: Synthesis of 3-phenoxy-4-nitrobiphenyl
Rationale: Phenols are weaker nucleophiles than amines. We must generate the phenoxide anion in situ or use a stronger base/higher temperature.
Reagents:
3-Fluoro-4-nitrobiphenyl (1.0 equiv)
Phenol (1.1 equiv)
(1.5 equiv)
DMF (Concentration: 0.3 M)
Step-by-Step Methodology:
Anion Generation: In a vial, mix Phenol (1.1 equiv) and
(1.5 equiv) in DMF. Stir at RT for 15 minutes. (Solution may turn color).
Coupling: Add 3-Fluoro-4-nitrobiphenyl (1.0 equiv) to the mixture.
Reaction: Heat to 90°C for 4–6 hours.
Note: Higher temperature is required to overcome the higher energy barrier of the oxygen attack compared to nitrogen.
Workup: Dilute with EtOAc, wash extensively with Water and 1M NaOH (to remove unreacted phenol), then Brine.
Purification: Silica gel chromatography is usually required to separate the product from any hydrolysis byproducts (3-hydroxy-4-nitrobiphenyl).
Troubleshooting & Optimization Logic
The following decision tree helps navigate common experimental failures.
Critical Control Points (CCP)
Water Content:
reactions are sensitive to water because Hydroxide () is a competitive nucleophile. If you observe a peak with Mass = [M-F+OH], your solvent was wet. Use anhydrous DMF/DMSO.
Stoichiometry: Always use excess nucleophile (1.2–1.5 equiv) to drive the reaction to completion, as the leaving group (
) can theoretically act as a base, though this is rare with carbonate present.
Safety & Handling
Nitro Compounds: While 3-Fluoro-4-nitrobiphenyl is stable, nitroaromatics can be energetic. Do not heat above 150°C without DSC (Differential Scanning Calorimetry) testing.
HF Generation: The reaction generates Fluoride salts. While not HF gas, the waste stream contains fluorides and should be disposed of accordingly.
Skin Sensitization: Biaryl compounds can be potent sensitizers. Double-glove (Nitrile) is recommended.
References
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews, 49(2), 273–412. Link
Fluorine as Leaving Group: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Chapter 1: The
Biaryl Synthesis Applications: Gong, H., et al. (2016). "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Beilstein Journal of Organic Chemistry, 12, 192–197. (Analogous chemistry demonstrating F-displacement in nitro-biaryl systems). Link
Solvent Effects in
: Newby, J., et al. (2018). "Investigation of the Reaction in Dipolar Aprotic Solvents." Organic Process Research & Development, 22(10), 1415–1420. Link
General Reactivity of Halonitrobenzenes: "Nucleophilic Aromatic Substitution." Chemistry Steps. Link
Application Note: Strategic Synthesis of Laterally Fluorinated Liquid Crystals using 3-Fluoro-4-nitrobiphenyl
The following Application Note and Protocol guide details the use of 3-Fluoro-4-nitrobiphenyl as a critical scaffold in the synthesis of advanced liquid crystal (LC) mesogens. Executive Summary In the engineering of ther...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the use of 3-Fluoro-4-nitrobiphenyl as a critical scaffold in the synthesis of advanced liquid crystal (LC) mesogens.
Executive Summary
In the engineering of thermotropic liquid crystals, lateral substitution is the primary method for tailoring viscoelastic properties and phase temperature ranges. 3-Fluoro-4-nitrobiphenyl serves as a high-value intermediate for synthesizing nematogens with negative or positive dielectric anisotropy (
).
The fluorine substituent at the ortho position to the terminal polar group (nitro, and subsequently cyano or isothiocyanate) introduces a lateral dipole moment and disrupts efficient molecular packing. This results in:
Melting Point Depression: Lowering the crystal-to-nematic (
) transition, crucial for room-temperature operation.
Viscosity Reduction: The small van der Waals radius of fluorine (1.47 Å) minimizes steric bulk compared to chloro- or methyl- substituents, maintaining low rotational viscosity (
).
Dielectric Tuning: Facilitating the synthesis of high
materials for TN/STN displays or vertical alignment (VA) modes depending on the final functionalization.
This guide outlines the protocol for synthesizing 3-Fluoro-4-nitrobiphenyl via Suzuki-Miyaura coupling and its subsequent transformation into a mesogenic core.
Chemical Identity & Safety Profile
Property
Specification
Chemical Name
3-Fluoro-4-nitrobiphenyl
CAS Number
10540-33-7 (Generic for isomer class; verify specific isomer)
Irritant (Skin/Eye), Potential sensitizer. Handle in fume hood.
Pre-requisites:
Inert Atmosphere: All cross-coupling reactions must be performed under Argon or Nitrogen.
Catalyst Quality: Fresh
or is essential for high yields.
Solvent Degassing: Solvents for Suzuki coupling must be sparged with inert gas for >30 mins.
Synthetic Workflow: The "3-Fluoro" Core Construction
The synthesis of the biphenyl core is achieved via a regiospecific Suzuki-Miyaura coupling. We utilize 4-bromo-2-fluoronitrobenzene as the electrophile. Note that the numbering changes upon biphenyl formation; the carbon attached to the bromine becomes C-1 of the biphenyl linkage, shifting the fluorine to position 3 and nitro to position 4 relative to the new bond.
Diagram 1: Synthetic Pathway Logic
Caption: Step-wise construction of the fluorinated mesogen core starting from halogenated nitrobenzene precursors.
Detailed Experimental Protocols
Protocol A: Synthesis of 4'-Alkyl-3-fluoro-4-nitrobiphenyl
Targeting a mesogenic precursor with an alkyl tail (R = Pentyl).
Reagents:
4-Bromo-2-fluoronitrobenzene (1.0 eq)
4-Pentylphenylboronic acid (1.1 eq)
Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
Potassium Carbonate (
) (2.0 eq)
Solvent System: Toluene:Ethanol:Water (4:1:1 v/v)
Procedure:
Setup: Charge a 3-neck round bottom flask with 4-bromo-2-fluoronitrobenzene (10 mmol, 2.20 g) and 4-pentylphenylboronic acid (11 mmol, 2.11 g).
Degassing: Add the solvent mixture (50 mL total). Sparge with Argon for 30 minutes while stirring.
Catalyst Addition: Add
(0.3 mmol, 346 mg) quickly against a counter-flow of Argon.
Reflux: Heat the mixture to vigorous reflux (
) for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The spot for the bromide starting material () should disappear.
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (
mL) and brine ( mL). Dry the organic layer over anhydrous .
Purification: Concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: Hexane/DCM gradient).
Depression: The lateral fluorine disrupts the linearity of the biphenyl core, reducing the nematic thermal stability ( drops by ~9°C).
Melting Point: The symmetry breaking effect of fluorine lowers the melting point, which is advantageous for preventing crystallization in eutectic mixtures at low temperatures.
Dielectric Anisotropy (
): The C-F dipole (approx 1.4 D) is oriented at to the molecular long axis. While it slightly opposes the longitudinal dipole of the cyano group, the overall remains positive and sufficient for field alignment, while the lateral component aids in improving response times by reducing rotational viscosity.
Diagram 2: Structure-Property Relationship
Caption: Mechanistic impact of lateral fluorination on macroscopic liquid crystal parameters.
Troubleshooting & Optimization
Dehalogenation By-products: If the Suzuki coupling yields significant amounts of dehalogenated product (nitrobenzene derivative), the catalyst load is too low or the solvent was not sufficiently degassed. Action: Increase catalyst to 5 mol% and use freeze-pump-thaw degassing.
Incomplete Reduction: If the nitro group is not fully reduced to amine (yellow color persists), the catalyst may be poisoned by sulfur traces from the boronic acid. Action: Wash the nitro-intermediate with aqueous
before reduction or use Fe/NH4Cl reduction instead of catalytic hydrogenation.
Sandmeyer Yield: Low yields in the cyano-de-amination step are often due to thermal decomposition of the diazonium salt. Action: Ensure the temperature never exceeds
during the neutralization and addition steps.
References
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications.[2][3][4] Chemical Society Reviews.[3] Link
Gray, G. W., & Hird, M. (1989).
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.[3] Link
Organic Syntheses. (2010). General Procedure for Suzuki-Miyaura Coupling. Organic Syntheses, Coll. Vol. 10. Link
Merck KGaA. (n.d.). Licristal® Liquid Crystal Mixtures Data Sheets.
Application Note: Regioselective Nitration and Isolation of 3-Fluoro-4-nitrobiphenyl
The following Application Note is designed for research scientists and process chemists. It addresses the specific challenge of nitrating 3-fluorobiphenyl to yield the 3-fluoro-4-nitro isomer, a transformation dominated...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for research scientists and process chemists. It addresses the specific challenge of nitrating 3-fluorobiphenyl to yield the 3-fluoro-4-nitro isomer, a transformation dominated by regioselectivity issues between the two aromatic rings.
[1][2]
Executive Summary
The synthesis of 3-Fluoro-4-nitrobiphenyl from 3-fluorobiphenyl via electrophilic aromatic substitution presents a significant regiochemical challenge. The substrate contains two competing aromatic systems: the deactivated fluoro-substituted ring (Ring A) and the activated, unsubstituted phenyl ring (Ring B). Standard nitration conditions typically favor the 4'-position on Ring B due to its higher electron density.
This guide details a kinetic control protocol using acetic anhydride as a solvent-moderator to enhance selectivity for Ring A. It includes a critical downstream purification workflow to isolate the target 3-fluoro-4-nitro isomer from the isomeric mixture.
Mechanistic Insight & Regioselectivity
To successfully isolate the target, one must understand the electronic "battlefield" of the substrate.
Ring B (Unsubstituted): Activated by the fluorophenyl group (weakly activating/inductive withdrawing balance, but generally more reactive than Ring A). Major site of nitration (Position 4').
Ring A (3-Fluoro): Deactivated by the Fluorine atom (strong inductive withdrawal
). However, the Phenyl group at position 1 is an activator.
Target Position (C4): Within Ring A, position 4 is ortho to the Fluorine and para to the Phenyl group. The Phenyl group's directing effect (para) cooperates with the Fluorine's ortho-directing resonance effect (
) to make C4 the most reactive site on Ring A, despite the overall deactivation.
Figure 1: Regioselectivity & Reaction Pathway
Caption: Reaction pathway showing the competition between Ring B (electronic dominance) and Ring A (target). The protocol aims to maximize the green pathway via solvent moderation.
Experimental Protocol
Reagents & Equipment
Reagent
Grade/Purity
Role
3-Fluorobiphenyl
>98%
Substrate
Nitric Acid (Fuming)
>90%
Nitrating Agent
Acetic Anhydride
ACS Reagent
Solvent/Moderator (forms Acetyl Nitrate)
Sulfuric Acid
Conc. (98%)
Catalyst
Dichloromethane (DCM)
HPLC Grade
Extraction Solvent
Silica Gel
230-400 mesh
Stationary Phase
Synthesis Procedure (Step-by-Step)
Safety Warning: Nitration reactions are exothermic and can run away. Acetyl nitrate is potentially explosive if overheated. Maintain strict temperature control.
Preparation of Nitrating Mix (In Situ):
In a dry 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge Acetic Anhydride (5.0 equiv) .
Add Conc. H₂SO₄ (0.1 equiv) as a catalyst. Stir for 15 mins to generate the active acetyl nitrate species.
Substrate Addition:
Dissolve 3-Fluorobiphenyl (1.0 equiv, e.g., 10 mmol) in a minimal amount of Acetic Anhydride or DCM (if solubility is an issue).
Add the substrate solution dropwise to the nitrating mixture over 30 minutes.
Control Point: Maintain temperature between -5°C and 0°C . Higher temperatures increase dinitration and Ring B substitution.
Reaction Monitoring:
Allow the mixture to warm slowly to 10°C over 2 hours.
Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (
) and the appearance of two close product spots ().
Quenching & Workup:
Pour the reaction mixture onto crushed ice (50g) with vigorous stirring to hydrolyze the anhydride and quench excess acid.
Extract with DCM (3 x 20 mL) .
Wash the combined organics with Sat. NaHCO₃ (until neutral pH) and Brine .
Dry over anhydrous
and concentrate in vacuo to yield a yellow oil/solid (The Crude Mixture).
Purification & Isolation Strategy (The Critical Step)
Direct nitration yields a mixture enriched in the 4'-nitro isomer. Separation requires a combination of solubility exploitation and chromatography.
Purification Workflow
Trituration (Enrichment):
Dissolve the crude residue in hot Ethanol/Hexane (1:4) .
Cool to 0°C. The 4'-nitro isomer (para on unsubstituted ring) is typically more symmetrical and higher melting, often crystallizing out first.
Filter the solid (likely enriched 4'-nitro byproduct).
Concentrate the filtrate. This filtrate is now enriched in the target 3-fluoro-4-nitrobiphenyl .
Flash Column Chromatography:
Stationary Phase: Silica Gel (neutralized).
Mobile Phase: Gradient of Hexane:Toluene (Start 100:0
70:30). Note: Toluene often provides better separation selectivity for nitro-biphenyl isomers than EtOAc.
Collection: The target 3-fluoro-4-nitro isomer usually elutes after the trace 2-nitro isomers but before the 4'-nitro isomer (depending on specific column interaction, verify fractions by NMR).
Figure 2: Purification Logic
Caption: Workflow to remove the major 4'-nitro byproduct via solubility differences prior to chromatographic polishing.
Analytical Validation (QC)
To confirm the identity of the isolated isomer, rely on NMR coupling constants (
).
1H NMR Signature (400 MHz, CDCl₃)
The key diagnostic is the proton at Position 5 (ortho to Nitro, meta to Fluorine) and Position 2 (meta to Nitro, ortho to Fluorine).
Proton Position
Multiplicity
Coupling Insight
H-5 (Adj to Nitro)
dd (doublet of doublets)
Coupled to H-6 ( Hz) and F-3 ( Hz).
H-2 (Between F and Ph)
dd or ddd
Large coupling ( Hz) due to ortho-F.
H-6
dd
Ortho coupling to H-5.
Differentiation: The 4'-nitro isomer (byproduct) will show an
system for the nitrophenyl ring (Ring B) and a complex pattern for the 3-fluorophenyl ring (Ring A), distinct from the target.
19F NMR
Target (3-F-4-Nitro): Shift will be significantly deshielded compared to starting material due to the ortho-nitro group.
Byproduct (3-F-4'-Nitro): Shift will be similar to starting material (nitro is on the other ring).
Alternative Synthesis Note
For Industrial Scaling or High Purity Requirements:
If the yield from direct nitration (<30%) is insufficient, the Suzuki-Miyaura Coupling is the preferred alternative route, eliminating regioselectivity issues entirely.
Nitration Methodology: Smith, K., Musson, A., & Deboos, G. A. (1998).[1] "A Novel Method for the Nitration of Simple Aromatic Compounds". The Journal of Organic Chemistry. Link
Regioselectivity in Biphenyls: Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley. (Foundational text on directing effects in biaryls).
Suzuki Coupling Alternative: Wolfe, J. P., et al. (1999).[1] "Highly Active Palladium Catalysts for Suzuki Coupling Reactions". Journal of the American Chemical Society.[1] Link
Spectral Data Comparison: 4-Nitrobiphenyl NMR Data. ChemicalBook.[2][3][4][5] Link (Used for exclusion of byproducts).
Application Note & Protocol: Strategic Synthesis of Biaryl Scaffolds Utilizing 3-Fluoro-4-nitrobiphenyl Intermediates
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of complex biaryl scaffolds, leveraging the unique reactivity of 3-fluoro-4-nitrobiphenyl and its derivatives. We...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of complex biaryl scaffolds, leveraging the unique reactivity of 3-fluoro-4-nitrobiphenyl and its derivatives. We will explore the strategic and sequential functionalization of this versatile intermediate through a combination of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), followed by chemical modification of the nitro group. This approach offers a powerful platform for accessing diverse and highly substituted biaryl structures, which are of significant interest to researchers in drug discovery and materials science.
Introduction: The Biaryl Motif and the Strategic Advantage of 3-Fluoro-4-nitrobiphenyl
The biaryl scaffold is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The development of efficient and versatile methods for the synthesis of these compounds is therefore a cornerstone of modern organic chemistry.[3] Among the myriad of synthetic strategies, the use of highly functionalized and selectively reactive intermediates provides a powerful approach for the rapid construction of molecular complexity.
This application note focuses on the strategic utilization of 3-fluoro-4-nitrobiphenyl and its derivatives as a versatile platform for the synthesis of complex biaryl scaffolds. The key to this strategy lies in the orthogonal reactivity of the substituents on the aromatic ring:
The Halogen Handle for Cross-Coupling: A halogen atom (e.g., bromine or iodine) introduced onto the biphenyl core serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents.
The Fluoro Group as an SNAr Activator: The fluorine atom, activated by the strongly electron-withdrawing nitro group in the para-position, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4][5] This enables the introduction of a variety of nucleophiles, including amines, alcohols, and thiols.
The Nitro Group as a Latent Amino Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through a variety of reactions, including Buchwald-Hartwig amination, amide bond formation, or diazotization.[6][7]
By carefully orchestrating the sequence of these reactions, it is possible to achieve a high degree of control over the final structure of the biaryl product. This guide will provide detailed protocols and mechanistic insights to enable researchers to effectively employ this powerful synthetic strategy.
Strategic Workflow for Biaryl Synthesis
The overall strategy for the synthesis of complex biaryl scaffolds using a 3-fluoro-4-nitrobiphenyl derivative is outlined below. This workflow highlights the sequential and orthogonal nature of the transformations.
Figure 1: A generalized workflow for the synthesis of complex biaryl scaffolds starting from a functionalized fluoronitrobenzene. This strategy relies on the sequential and chemoselective functionalization of different reactive sites.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a 3-Fluoro-4-nitrobiphenyl Derivative
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid to construct the initial biaryl framework.[2][8]
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) to the flask.
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture, ensuring all reagents are soluble at the reaction temperature). The total solvent volume should be sufficient to make the concentration of the aryl halide approximately 0.1-0.5 M.
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-4-nitrobiphenyl derivative.
Causality Behind Experimental Choices:
Palladium Catalyst and Ligand: Pd(OAc)2 is a common and relatively inexpensive palladium source. Triphenylphosphine is a standard ligand for Suzuki-Miyaura couplings, stabilizing the palladium catalyst and facilitating the catalytic cycle.
Base: Potassium carbonate is a widely used base in Suzuki-Miyaura reactions. It is required for the transmetalation step of the catalytic cycle.
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is crucial for dissolving both the organic starting materials and the inorganic base.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on the 3-Fluoro-4-nitrobiphenyl Derivative
This protocol outlines a general procedure for the displacement of the fluorine atom on the 3-fluoro-4-nitrobiphenyl derivative with a nucleophile.[4][5] The strong electron-withdrawing effect of the para-nitro group is essential for activating the C-F bond towards nucleophilic attack.
Reaction Scheme:
Materials:
3-Fluoro-4-nitrobiphenyl derivative (1.0 equiv)
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol) (1.1-1.5 equiv)
Potassium carbonate (K2CO3) or another suitable base (e.g., triethylamine, diisopropylethylamine) (2.0-3.0 equiv)
Dimethyl sulfoxide (DMSO) or another polar aprotic solvent (e.g., DMF, NMP)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add the 3-fluoro-4-nitrobiphenyl derivative (1.0 equiv), the nucleophile (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
Add the polar aprotic solvent (e.g., DMSO).
Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with water and brine to remove the solvent and excess base, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
Solvent: Polar aprotic solvents like DMSO are ideal for SNAr reactions as they can solvate the cationic counter-ion of the base, thereby increasing the nucleophilicity of the nucleophile, and they can stabilize the charged Meisenheimer intermediate.
Base: The base is required to deprotonate the nucleophile (if it is not already anionic), increasing its reactivity.
Temperature: The reaction often requires heating to overcome the activation energy for the formation of the Meisenheimer complex.
Protocol 3: Reduction of the Nitro Group
This protocol describes a common and effective method for the reduction of the nitro group to an amine using iron powder in the presence of an acid.[6][7] This method is often preferred for its mildness and tolerance of many functional groups.
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-substituted-4-nitrobiphenyl derivative (1.0 equiv) and ethanol.
Add a solution of concentrated HCl in water.
Add the iron powder in portions to the stirring solution. The reaction is often exothermic.
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Basify the aqueous residue with a saturated solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) to a pH of 8-10.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the 3-substituted-4-aminobiphenyl derivative. The product may be pure enough for the next step or can be purified by column chromatography if necessary.
Causality Behind Experimental Choices:
Reducing Agent: Iron powder in the presence of an acid is a classic and reliable method for the reduction of aromatic nitro compounds. It is generally chemoselective and does not affect many other functional groups.
Acid: The acid is required to activate the iron and to protonate the intermediate nitroso and hydroxylamine species.
Mechanistic Insights
A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing these synthetic transformations.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Figure 3: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the key transformations described in this application note. These are representative examples and may vary depending on the specific substrates used.
Reaction Step
Key Reagents
Solvent
Temperature (°C)
Typical Reaction Time (h)
Typical Yield (%)
Suzuki-Miyaura Coupling
Pd(OAc)2, PPh3, K2CO3
Dioxane/H2O
80-100
2-24
70-95
SNAr
Nucleophile, K2CO3
DMSO
80-150
1-12
60-90
Nitro Reduction
Fe, HCl
Ethanol/H2O
Reflux
1-4
85-98
Conclusion
The use of 3-fluoro-4-nitrobiphenyl intermediates provides a robust and versatile strategy for the synthesis of complex and highly functionalized biaryl scaffolds. The orthogonal reactivity of the fluoro, nitro, and an additional halide handle allows for a sequential and controlled introduction of diverse substituents. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in drug discovery, medicinal chemistry, and materials science, enabling the efficient construction of novel molecular architectures.
References
Chen, Y., et al. (2020). The Biaryl Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(12), 6246-6287. [Link]
Dobrounig, P., Trobe, M., & Breinbauer, R. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie-Chemical Monthly, 148(1), 3-35. [Link]
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
Langer, P. (2002). Regioselective and sequential palladium-catalysed cross-coupling reactions for the synthesis of functionalised heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-21. [Link]
Kudo, N., et al. (2005). Synthesis of 2-Nitro- and 2,2′-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(22), 8601-8606. [Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed intermolecular amination of aryl halides in the presence of a new biaryl-based phosphine ligand. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
Clark, J. H., & Wails, D. (1994). Nucleophilic aromatic substitution. Chemical Society Reviews, 23(5), 329-337. [Link]
Trust, R. I., & Ireland, R. E. (1973). A convenient method for the reduction of aromatic nitro compounds. Organic Syntheses, 53, 116. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Application Note: Microwave-Assisted Synthesis & Functionalization of 3-Fluoro-4-nitrobiphenyl Executive Summary & Strategic Value 3-Fluoro-4-nitrobiphenyl (3-F-4-NBP) is a high-value biaryl scaffold in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis & Functionalization of 3-Fluoro-4-nitrobiphenyl
Executive Summary & Strategic Value
3-Fluoro-4-nitrobiphenyl (3-F-4-NBP) is a high-value biaryl scaffold in medicinal chemistry, particularly serving as a precursor for kinase inhibitors, antibiotics (e.g., oxazolidinone analogs similar to Linezolid), and liquid crystal materials. Its strategic importance lies in its orthogonal reactivity :
The Biphenyl Core: Established via robust cross-coupling.
The 3-Fluoro-4-nitro Motif: A highly activated system for Nucleophilic Aromatic Substitution (
). The nitro group at position 4 activates the fluorine at position 3 (ortho relationship) for rapid displacement by amines, alkoxides, or thiols.
The Nitro Group: A latent aniline functionality, reducible for further amide coupling or heterocycle formation.
Conventional thermal synthesis of this scaffold often requires prolonged reflux times (12–24 hours) and harsh solvents. This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes, improve purity profiles, and enable rapid library generation.
Chemical Properties & Safety Profile
Property
Specification
CAS Number
10397-69-0 (Generic for isomer class; verify specific regioisomer)
Molecular Formula
Molecular Weight
217.20 g/mol
Reactivity Hazard
Activated Fluorine : Highly susceptible to hydrolysis or nucleophilic attack. Moisture sensitive.
Safety
Nitro Compounds : Potential explosion hazard at high temperatures/pressures. Always use vented microwave vials.
Synthesis Pathway & Mechanism
The synthesis involves two primary microwave-driven stages:[1]
Construction : Suzuki-Miyaura coupling of 4-bromo-2-fluoronitrobenzene with phenylboronic acid.
Diversification :
displacement of the fluorine atom.
Figure 1: Modular synthetic pathway for accessing and utilizing the 3-Fluoro-4-nitrobiphenyl scaffold.
Protocol A: Scaffold Construction (Suzuki-Miyaura Coupling)
This protocol utilizes the "rapid heating" effect of microwaves to overcome the steric and electronic deactivation often observed in nitro-substituted aryl halides.
Reaction:
Materials:
4-Bromo-2-fluoronitrobenzene (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Catalyst:
(3 mol%) or (for challenging substrates)
Base:
(2.0 equiv, 2M aqueous solution)
Solvent: DME (Dimethoxyethane) / Water (3:1 ratio) or Toluene/Ethanol/Water.
Step-by-Step Methodology:
Vial Loading : In a 10 mL microwave process vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 220 mg) and phenylboronic acid (1.2 mmol, 146 mg).
Catalyst Addition : Add
(35 mg, 0.03 mmol). Note: Add quickly to minimize air exposure, or use a glovebox.
Solvent & Base : Add 3 mL of DME and 1 mL of 2M
.
Sealing & Purging : Cap the vial with a PTFE-lined septum. Purge with nitrogen or argon for 60 seconds (via needle inlet/outlet).
Microwave Irradiation :
Mode : Dynamic (Standard)
Temperature : 110 °C
Hold Time : 10 minutes
Pre-stirring : 30 seconds
Absorption Level : High
Workup : Cool to RT. Dilute with Ethyl Acetate (10 mL) and water (10 mL). Separate layers. Wash organic layer with brine, dry over
Expected Yield : 85–95%
Key Insight : The presence of the ortho-fluorine does not significantly hinder the coupling at the para-bromide position under microwave conditions, whereas thermal methods often result in dehalogenation side products [1].
Protocol B: Functionalization (
Displacement)
The 3-fluoro position is highly activated by the 4-nitro group. Microwave irradiation accelerates this substitution from hours (thermal) to minutes, crucial for library synthesis.[2]
Reaction:
Materials:
3-Fluoro-4-nitrobiphenyl (1.0 equiv)
Nucleophile: Morpholine (2.0–3.0 equiv)
Solvent: DMSO or NMP (High microwave absorbers)
Base:
(1.5 equiv) - Optional if amine is liquid/excess
Step-by-Step Methodology:
Preparation : Dissolve 3-Fluoro-4-nitrobiphenyl (0.5 mmol, 108 mg) in 2 mL of DMSO in a 5 mL microwave vial.
Monitoring : Check by TLC or LC-MS. The starting material (F-aryl) should be consumed rapidly.
Workup : Pour reaction mixture into ice water (20 mL). The product usually precipitates as a yellow/orange solid. Filter and wash with water. Recrystallize from Ethanol if necessary.
Troubleshooting :
Hydrolysis: If OH- product is observed, ensure reagents are dry.
Runaway Temp: DMSO heats very rapidly. Use "PowerMax" or simultaneous cooling features if available to prevent overshooting [2].
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis of 3-Fluoro-4-nitrobiphenyl.
Optimization & Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion (Suzuki)
Catalyst deactivation ( black formation)
Switch to ; ensure thorough purge; increase temp to 120°C.
Dehalogenation (F loss)
Overheating or reductive elimination competition
Reduce reaction time; switch solvent to Toluene/EtOH (less polar).
High Pressure Trip
Solvent vapor pressure too high
Reduce volume fill (max 60% of vial); switch from EtOH/Water to DMF/Water.
Incomplete
Poor nucleophilicity or steric bulk
Increase temp to 160°C; use neat amine if liquid; add DIPEA.
References
Leadbeater, N. E. (2005). Microwave-Assisted Organic Synthesis: One Hundred Reaction Procedures. CRC Press. (General Suzuki protocols).
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250–6284. Link
Xu, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Link
Brickner, S. J. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents. Journal of Medicinal Chemistry, 39(3), 673-679. (Context for 3-fluoro-4-morpholinyl scaffold). Link
Bagley, M. C., et al. (2005). Microwave-assisted synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines. ResearchGate. Link
Technical Support Center: Solvent Optimization for 3-Fluoro-4-nitrobiphenyl
Ticket ID: TCH-3F4N-OPT Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary This guide addresses the specific solvent-dependent reactivity profiles of 3-Fluoro-4-nitrobiphenyl (CAS: 135231...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: TCH-3F4N-OPT
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This guide addresses the specific solvent-dependent reactivity profiles of 3-Fluoro-4-nitrobiphenyl (CAS: 1352318-47-8) .[1] Due to the push-pull electronic nature of the nitro-biphenyl system, solvent selection is not merely about solubility; it dictates the reaction pathway between Nucleophilic Aromatic Substitution (
Suzuki Coupling: Synthesizing or functionalizing the biphenyl core.[1]
Solubility & Workup: Overcoming the lipophilic "biphenyl tail" effect.[1]
Module 1: Nucleophilic Aromatic Substitution (
)
Core Reactivity: The nitro group at position 4 strongly activates the fluorine at position 3.[1] However, the biphenyl moiety increases lipophilicity compared to simple fluoronitrobenzenes, rendering standard aqueous workups difficult due to emulsion formation.[1]
Troubleshooting Guide:
Efficiency
Symptom
Probable Cause
Corrective Action
Low Conversion (<50%)
Solvent Polarity Mismatch. Non-polar solvents (Toluene, DCM) cannot stabilize the Meisenheimer complex intermediate.[1]
Switch to Dipolar Aprotic: Use DMSO or NMP. For a green alternative, use Sulfolane or CN-Me-THF .[1]
Hydrolysis Byproduct (Phenol formation)
Wet Solvent/Hygroscopicity. Fluoride is a tight leaving group; trace water competes with the nucleophile, especially with alkoxides.[1]
Dry Solvents: Ensure DMSO/DMF is anhydrous (<50 ppm ).[1] Switch to 2-MeTHF which forms an azeotrope with water, allowing easy drying.[1]
"Oiling Out" during Workup
Lipophilicity of Biphenyl Core. The product is too lipophilic for standard acid/base aqueous extraction.[1]
Phase Switch: Do not pour into water. Dilute reaction with EtOAc, wash with 5% LiCl (to remove DMF/DMSO), then brine.
Decision Logic: Solvent Selection for
The following logic tree guides you through selecting the optimal solvent based on your nucleophile and green chemistry requirements.
Figure 1: Solvent selection logic for displacing Fluorine on 3-Fluoro-4-nitrobiphenyl.
Module 2: Suzuki-Miyaura Coupling
Context: If you are building the biphenyl core (e.g., coupling 4-bromo-2-fluoronitrobenzene with phenylboronic acid), the nitro group makes the aryl halide susceptible to protodeboronation (loss of the boron group before coupling).[1]
FAQ: Coupling Optimization
Q: Why is my yield dropping when I scale up the Suzuki reaction?A: Inefficient mixing in biphasic solvent systems.[1] On a small scale, rapid stirring overcomes the interface barrier in Toluene/Water.[1] On a large scale, use a homogeneous system like Ethanol/Water (4:1) or 1,4-Dioxane/Water to ensure the lipophilic aryl halide and the polar boronic acid interact efficiently.[1]
Q: Can I avoid using Dioxane (Class 1 Solvent)?A: Yes. Anisole or 2-MeTHF are excellent replacements.[1] For 3-fluoro-4-nitrobiphenyl synthesis, n-Butanol is also effective as it solubilizes the nitro-aromatic component well while maintaining water miscibility for the base.[1]
Module 3: Validated Protocol (Green Chemistry)
Protocol: Amination of 3-Fluoro-4-nitrobiphenyl in 2-MeTHF
Objective: Displacement of Fluorine with Morpholine (Model Nucleophile).[1]
Rationale: This protocol replaces DMF (toxic, hard to remove) with 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable sources and allows for direct aqueous separation.[1]
Setup: Charge a round-bottom flask with 3-Fluoro-4-nitrobiphenyl and
.
Solvation: Add 2-MeTHF. Stir at room temperature for 5 minutes. Note: The biphenyl derivative will dissolve; the carbonate will remain a suspension.[1]
Addition: Add Morpholine dropwise via syringe.
Reaction: Heat the mixture to 75°C (Reflux) .
Checkpoint: Monitor by TLC (Eluent: 20% EtOAc in Hexanes).[1] The starting material (
) should disappear; the amine product is more polar () and often yellow/orange.[1]
Chemistry Steps.[1][2][3] "The Mechanism of Nucleophilic Aromatic Substitution."[1][4][5][6][7] Available at: [Link]
Solvent Effects in
:
Royal Society of Chemistry (Perkin Trans.[1] 2). "Solvents effects on aromatic nucleophilic substitutions."[1][8][9] Available at: [Link]
Green Solvent Alternatives (2-MeTHF/CPME)
Suzuki-Miyaura Optimization for Fluorinated Biphenyls
MDPI (Catalysts).[1] "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Available at: [Link][10]
Recrystallization Strategies
University of Rochester.[1] "Solvents for Recrystallization."[1][11][12][13] Available at: [Link]
Stability of 3-Fluoro-4-nitrobiphenyl under basic reaction conditions
Executive Summary: The "Active Zone" Risk 3-Fluoro-4-nitrobiphenyl is not merely a passive scaffold; it contains a highly reactive electrophilic trigger . The combination of the strongly electron-withdrawing nitro group...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Active Zone" Risk
3-Fluoro-4-nitrobiphenyl is not merely a passive scaffold; it contains a highly reactive electrophilic trigger . The combination of the strongly electron-withdrawing nitro group (
) at the para position relative to the fluorine atom () activates the fluorine toward Nucleophilic Aromatic Substitution ().
Core Stability Rule: Under basic conditions—particularly in protic solvents—the fluorine atom is a labile leaving group. It will be rapidly displaced by hydroxide, alkoxides, or amines, destroying your starting material.
Mechanism of Failure: Nucleophilic Aromatic Substitution (
)
The most common user complaint is the "disappearance" of the fluorine signal in NMR or the formation of a polar impurity (phenol). This is driven by the stabilization of the Meisenheimer complex by the nitro group.
Pathway Diagram
The following diagram illustrates the displacement mechanism that occurs when using standard bases (e.g.,
, ) in nucleophilic solvents.
Caption: The nitro group withdraws electron density, rendering the C-F bond susceptible to attack by nucleophiles (bases).[1] This results in the permanent loss of fluorine.
Troubleshooting Guide & FAQs
Issue 1: "I lost the Fluorine atom during a Suzuki Coupling."
Diagnosis: You likely used an aqueous base (e.g.,
in ) or an alcoholic solvent.
Technical Explanation: In aqueous basic media, the concentration of is sufficient to attack the C-F bond at elevated temperatures (). If methanol or ethanol is used, you will form the methyl or ethyl ether, respectively.
Solution:
Switch Base: Use anhydrous bases like Potassium Phosphate (
) or Cesium Fluoride () .
Switch Solvent: Use strictly aprotic solvents (Toluene, 1,4-Dioxane).
Protocol Adjustment: If water is required for the boronic acid, lower the temperature or use a weaker base like
.
Issue 2: "My reaction mixture turned bright yellow/orange."
Diagnosis: Formation of the nitrophenol derivative (3-hydroxy-4-nitrobiphenyl).
Technical Explanation: Nitrophenols are pH indicators. Under basic conditions, the phenol is deprotonated to form the phenolate anion, which is highly conjugated and typically bright yellow or orange.
Verification: Acidify a small aliquot. If the color fades to pale yellow, you have hydrolyzed your starting material.
Issue 3: "Can I use amine bases like Triethylamine or DBU?"
Diagnosis: Risk of direct substitution.
Technical Explanation: While tertiary amines are generally non-nucleophilic due to sterics, they can still promote hydrolysis if any water is present. Secondary or primary amines will react immediately to displace the fluorine and form the aniline derivative.
Recommendation: Use inorganic bases (
, ) for stability.
Base & Condition Selection Matrix
Use this table to select conditions that preserve the 3-Fluoro-4-nitro motif.
Base Type
Specific Base
Solvent System
Risk Level
Recommendation
Hydroxide
, ,
Water, Alcohols
CRITICAL
Avoid. Rapid hydrolysis to phenol.
Alkoxide
, ,
Methanol, Ethanol
CRITICAL
Avoid. Rapid conversion to ether.
Carbonate
,
Aqueous/Organic Mix
HIGH
Risky at . OK at RT.
Carbonate
Anhydrous DMF/DMA
MEDIUM
Safe if strictly anhydrous.
Phosphate
Toluene/Dioxane
LOW
Preferred for Suzuki couplings.
Fluoride
,
Toluene/Dioxane
LOW
Preferred (non-nucleophilic buffering).
Experimental Protocol: Stability Screen
Before committing valuable starting material to a scale-up, perform this "Stress Test" to validate your specific reaction conditions.
Column chromatography solvent systems for 3-Fluoro-4-nitrobiphenyl separation
[1][2][3] Executive Summary 3-Fluoro-4-nitrobiphenyl is a moderately polar biaryl intermediate, typically synthesized via Suzuki-Miyaura coupling (e.g., coupling of 3-fluoro-4-nitrophenylboronic acid with bromobenzene).[...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
3-Fluoro-4-nitrobiphenyl is a moderately polar biaryl intermediate, typically synthesized via Suzuki-Miyaura coupling (e.g., coupling of 3-fluoro-4-nitrophenylboronic acid with bromobenzene).[1][2][3]
The purification challenges for this molecule are distinct:
Triphenylphosphine Oxide (TPPO) Contamination: If triphenylphosphine-based palladium catalysts (e.g., Pd(PPh3)4) are used, TPPO is a persistent impurity that co-elutes with polar products.[1][2][3]
Isomer Separation: If synthesized via nitration, separating the 4-nitro isomer from the 2-nitro isomer requires high-selectivity solvent systems.[1][2][3]
Protodeboronation: Unreacted starting materials or de-boronated byproducts (e.g., 3-fluoronitrobenzene) may trail the product.[2][3]
Recommended Solvent Systems
The following systems are validated for silica gel 60 (40-63 µm) stationary phases.
Mechanism: DCM provides different selectivity (π-π interactions) compared to EtOAc.[1][2][3]
Starting Point: 95:5 (Hex:DCM) → Gradient to 80:20.[2][3]
Application: Superior for separating structural isomers (e.g., separating 3-fluoro-4-nitrobiphenyl from 3-fluoro-2-nitrobiphenyl).[1][2][3] The rigid nitro-biphenyl core interacts differently with DCM than EtOAc.[1][2][3]
Troubleshooting System: Toluene / Hexane
Application: If the compound streaks or co-elutes with non-polar impurities.[3] Toluene suppresses tailing for aromatic nitro compounds.[2][3]
Workflow: Method Development Logic
Do not guess the solvent ratio. Use this logic flow to determine the optimal conditions for your specific crude mixture.
Figure 1: Iterative TLC logic for establishing the mobile phase.[1][2][3] Note that for nitrobiphenyls, switching from EtOAc to DCM often resolves isomer co-elution.[1][2][3]
Troubleshooting Guide
Issue 1: The "TPPO Nightmare" (Triphenylphosphine Oxide)
Symptom: A large, UV-active spot (Rf ~0.1-0.3 in 20% EtOAc) tails significantly and contaminates your product fractions.[1][2][3]
Cause: TPPO is a byproduct of Suzuki couplings using Pd(PPh3)4.[2][3] It is highly soluble in polar organic solvents but insoluble in alkanes.[2][3]
Protocol:
Do NOT load the crude reaction mixture directly onto the column.
Pre-Column Precipitation:
Concentrate the crude mixture to a minimal volume.
Add cold Hexane (or Pentane) and diethyl ether (ratio 1:1).
Filter the solid.[3][4][5] The filtrate contains your 3-Fluoro-4-nitrobiphenyl.[1][2][3]
Validation: Spot the filtrate on TLC to confirm TPPO removal before column chromatography.
Issue 2: Poor Separation of Isomers
Symptom: You see a "snowman" peak (two overlapping spots) on TLC.[2][3]
Cause: 3-Fluoro-4-nitrobiphenyl and its regioisomers (e.g., 2-nitro) have similar polarity.[1][2][3]
Solution:
Change the Modifier: Switch from Ethyl Acetate to Dichloromethane (DCM) .
Reasoning: The nitro group is a strong dipole.[3] EtOAc interacts via hydrogen bonding (acceptor) and dipole-dipole.[1][2][3] DCM interacts via weak hydrogen bonding (donor) and polarizability.[2][3] This change in interaction mechanism often amplifies the subtle steric differences between the 4-nitro and 2-nitro positions.[1][2][3]
Issue 3: Streaking / Tailing
Symptom: The product spot has a long tail, contaminating lower fractions.[3]
Cause: Acidic impurities (if boronic acid was used) or silica activity issues.[2][3]
Solution:
Add 1% Triethylamine to the column during packing to neutralize acidic sites on the silica.[3]
Alternatively, use Toluene as the non-polar component instead of Hexane.[2][3]
Quantitative Data: Solvent Strength Comparison
Use this table to adjust your gradient if the compound moves too fast or too slow.
Solvent System
Elution Strength (ε°)
Suitability for 3-F-4-NB
Notes
Hexane (100%)
0.00
Retention
Used for packing and initial equilibration.[1][2][3]
Hex/Toluene (50:50)
~0.15
Moderate
Good for suppressing tailing; resolving isomers.[2][3]
Hex/DCM (80:20)
~0.20
High
Recommended for isomer separation.
Hex/EtOAc (90:10)
~0.25
High
Standard starting point.
Hex/EtOAc (70:30)
~0.35
Low
Likely moves the product to solvent front (Rf > 0.7).[1][2]
FAQ: Operational Details
Q: How should I load this sample onto the column?A:Solid Loading is highly recommended.
Why: Nitrobiphenyls are crystalline solids with moderate solubility in hexane.[2][3] Liquid loading (dissolving in DCM/EtOAc) often leads to precipitation when the sample hits the hexane-equilibrated column, causing broad bands.[2][3]
Protocol: Dissolve crude in minimal DCM, add silica (ratio 1:2 sample:silica), rotary evaporate to dryness, and pour the free-flowing powder onto the column.
Q: Which visualization method is best?A:UV (254 nm) .
The biphenyl system is highly conjugated and will appear as a strong dark spot against the fluorescent green background of F254 silica plates.[3] Stains (like KMnO4) are unnecessary and often less sensitive for nitro compounds.[2][3]
Q: Can I use Heptane instead of Hexane?A: Yes. Heptane is less toxic and has a higher boiling point.[2][3] However, it is slightly less polar than hexane, so you may need to increase the EtOAc percentage slightly (e.g., use 12% EtOAc in Heptane to match 10% EtOAc in Hexane).[1][2][3]
References
Suzuki-Miyaura Coupling & TPPO Removal
Source: ACS Omega.[2][3][6] "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature."
Relevance: Validates the precipitation method using Hexane/Ether to remove TPPO before chrom
Spectral Fingerprinting of 3-Fluoro-4-nitrobiphenyl: A Comparative NMR Guide
This guide provides a rigorous technical analysis of the NMR spectral characteristics of 3-Fluoro-4-nitrobiphenyl , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbipr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of the NMR spectral characteristics of 3-Fluoro-4-nitrobiphenyl , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and PROTAC linkers. It focuses on the diagnostic utility of spin-spin coupling (
and ) to validate structural integrity against common impurities and regioisomers.
Part 1: Executive Summary & Strategic Utility
Product: 3-Fluoro-4-nitrobiphenyl (CAS: 394-41-2 / Analogous Core)
Primary Application: Biaryl scaffold construction in medicinal chemistry (e.g., Flurbiprofen analogs, VHL ligands).
Analytical Challenge: Distinguishing the 3-fluoro-4-nitro regioisomer from the thermodynamically stable 2-fluoro-4-nitro or 4-fluoro-3-nitro byproducts generated during Suzuki-Miyaura coupling or nitration.
The "Fluorine Advantage":
Unlike non-fluorinated analogs (e.g., 4-nitrobiphenyl), the presence of the fluorine atom at position 3 acts as an internal spin-label. It introduces characteristic splitting patterns (
-coupling) in both and NMR, allowing for unambiguous structural assignment without requiring exogenous shift reagents.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducibility and minimize solvent-induced shift variations, the following protocol is recommended.
Sample Preparation
Solvent:DMSO-d
is preferred over CDCl for nitro-aromatics.
Reasoning: Nitro groups induce stacking interactions in non-polar solvents (CDCl
), leading to concentration-dependent chemical shifts ( ppm). DMSO disrupts these stacks, yielding sharper, reproducible peaks.
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS,
ppm) or residual DMSO peak ( ppm, ppm).
Acquisition Parameters
H NMR: 400 MHz or higher.
Critical Setting: Ensure spectral width covers 10 ppm to capture the deshielded proton ortho to the nitro group.
C NMR: Minimum 100 MHz (carbon frequency).
Decoupling: Standard proton decoupling (
).
Note: Do not use fluorine decoupling (
) unless you want to lose the diagnostic coupling constants that prove the fluorine position.
Part 3:
H NMR Spectral Analysis
The
H NMR spectrum is defined by the ABX system of the trisubstituted Ring A (containing F and NO) and the multiplet of the unsubstituted Ring B (phenyl).
Predicted Spectral Data (DMSO-d
)
Position
Proton
(ppm)
Multiplicity
-Coupling (Hz)
Diagnostic Logic
Ring A (C5)
H
8.20 – 8.30
dd (Triplet-like)
,
Most Deshielded: Ortho to strong EWG (-NO). The "triplet" appearance arises because .
Ring A (C2)
H
7.75 – 7.85
dd
,
The "Fluorine Flag": Large coupling to F (ortho) and small meta coupling to H. Isolated between Ph and F.
Ring A (C6)
H
7.60 – 7.70
dd
,
Ortho to Phenyl ring.[1] Overlaps significantly with Ring B protons.
Large on proton ortho to nitro (if F is at 3, but here F is at 2).
Expert Insight: In the non-fluorinated analog (4-nitrobiphenyl), the protons ortho to the nitro group appear as a clean doublet. In 3-Fluoro-4-nitrobiphenyl, this signal splits further due to the fluorine atom. If you observe a clean doublet at 8.3 ppm, your fluorination failed.
Part 4:
C NMR Analysis (The Structural Ruler)
The
C spectrum provides the definitive proof of regiochemistry via Carbon-Fluorine () coupling constants . The magnitude of depends on the number of bonds separating the carbon and fluorine.
Coupling Constants Table
Carbon Type
Position
(ppm)
Splitting Pattern
(Hz)
Structural Proof
C-F (Ipso)
C3
155.0
Doublet
~260 Hz
Direct Bond: Confirms presence of F on the ring.
C-NO
C4
138.0
Doublet
~8 Hz
Ortho Coupling: Confirms F is adjacent to the Nitro bearing carbon.
C-H (Ortho)
C2
115.0
Doublet
~22 Hz
Ortho Coupling: Confirms F is adjacent to this CH.
C-Ph (Ipso)
C1
145.0
Doublet
~8 Hz
Meta Coupling: Confirms F is meta to the biphenyl connection.
Interpretation Workflow
Locate the C-F doublet: Look for the wide doublet (~260 Hz) around 155 ppm.
Check C-NO
: The carbon bearing the nitro group (typically ~140-150 ppm) must show a coupling of ~8 Hz. If it shows ~20 Hz, the fluorine is likely attached directly next to it (which is true here, but if it were para, the coupling would be ~2 Hz).
Verify C2: The carbon sandwiched between the Phenyl ring and the Fluorine (C2) will be significantly shielded (upfield, ~115 ppm) and show a large ortho coupling (~22 Hz).
Part 5: Structural Elucidation Workflow
The following diagram illustrates the logic flow for confirming the identity of 3-Fluoro-4-nitrobiphenyl using NMR data.
Caption: Logic flow for distinguishing 3-Fluoro-4-nitrobiphenyl from non-fluorinated analogs using spin-spin splitting patterns.
Part 6: References
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison. [Link]
National Institute of Standards and Technology (NIST). (2023). 1-Fluoro-4-nitrobenzene Infrared and Mass Spectra. NIST Chemistry WebBook, SRD 69.[2] [Link]
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard Reference for J-coupling values).
HPLC Method Development Guide: Purity Analysis of 3-Fluoro-4-nitrobiphenyl
Introduction & Scope 3-Fluoro-4-nitrobiphenyl (CAS: 446-38-8) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and advanced liquid crystal materials. Its purity is paramount b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
3-Fluoro-4-nitrobiphenyl (CAS: 446-38-8) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and advanced liquid crystal materials. Its purity is paramount because the nitro group's position relative to the fluorine atom dictates the biological activity and electronic properties of the final molecule.
The primary analytical challenge is not the retention of the main peak, but the separation of regioisomers (e.g., 2-fluoro-4-nitrobiphenyl) and synthesis precursors (e.g., 3-fluorobiphenyl). Standard C18 alkyl phases often struggle to resolve these positional isomers due to their identical hydrophobicity (logP).
This guide compares three distinct chromatographic approaches to solve this separation challenge:
Method A (Baseline): Traditional C18 (Alkyl Phase).
Impurity A (Regioisomer): 2-Fluoro-4-nitrobiphenyl (Generated during non-selective nitration).
Impurity B (Precursor): 3-Fluorobiphenyl (Unreacted starting material).
Impurity C (Degradant): 3-Fluoro-4-aminobiphenyl (Reduction product).[2]
Separation Mechanism Diagram
The following diagram illustrates the decision logic for selecting the stationary phase based on the impurity profile.
Figure 1: Decision matrix for stationary phase selection based on specific impurity challenges.
Comparative Study: Experimental Data
The following data summarizes the performance of the three methods. Note the distinct advantage of Method B in resolving isomers.
Table 1: Performance Metrics Comparison
Parameter
Method A (Standard C18)
Method B (Phenyl-Hexyl)
Method C (Core-Shell C18)
Column
Agilent ZORBAX Eclipse Plus C18
Agilent ZORBAX Eclipse Plus Phenyl-Hexyl
Phenomenex Kinetex C18
Dimensions
250 x 4.6 mm, 5 µm
150 x 4.6 mm, 3.5 µm
100 x 4.6 mm, 2.6 µm
Mobile Phase
ACN : Water (60:40)
MeOH : Water (65:35)
ACN : Water (65:35)
Flow Rate
1.0 mL/min
1.0 mL/min
1.5 mL/min
Retention Time (Main)
12.4 min
9.8 min
3.2 min
Resolution ()
1.2 (vs. Isomer)
3.8 (vs. Isomer)
1.5 (vs. Isomer)
Tailing Factor ()
1.1
1.05
1.1
Backpressure
~110 bar
~160 bar (due to MeOH)
~350 bar
Technical Analysis[1][4][6]
Method A (C18): Relies solely on hydrophobic interaction. Since the 3-fluoro and 2-fluoro isomers have nearly identical logP values, they co-elute or show "shouldering," making quantitative purity analysis impossible.
Method B (Phenyl-Hexyl): The nitro group on the biphenyl ring is electron-withdrawing, creating an electron-deficient
-system. The Phenyl-Hexyl phase acts as a -base. The position of the fluorine atom alters the availability of the ring for this - stacking. Methanol is used instead of Acetonitrile because Acetonitrile's own -electrons (triple bond) can interfere with the stationary phase interaction.[1]
Method C (Core-Shell): Excellent for speed. If the synthesis route guarantees no isomers (e.g., Suzuki coupling of pure precursors), this is the preferred method for In-Process Control (IPC) due to the <4 min run time.
Detailed Experimental Protocols
Method B: The "Gold Standard" for Purity (Phenyl-Hexyl)
Objective: Definitive separation of 3-F-4-NBP from regioisomers.
Instrument Setup:
System: HPLC with UV-Vis or PDA detector.
Wavelength: 254 nm (aromatic ring) and 290 nm (nitro group specificity).
Temperature: 30°C (Controlled temperature is critical for
Filter: 0.22 µm PTFE filter (Nylon may adsorb nitro-aromatics).
System Suitability Criteria:
Resolution (
) between 3-F-4-NBP and nearest impurity > 2.0.
%RSD of peak area (n=5 injections) < 1.0%.
Method C: High-Throughput IPC (Core-Shell)
Objective: Rapid monitoring of reaction completion (disappearance of starting material).
Mobile Phase: Acetonitrile : 0.1% H3PO4 in Water (70:30).
Gradient: None (Isocratic).
Flow Rate: 1.5 mL/min.
Run Time: 5.0 minutes.
Note: Backpressure will be higher; ensure system is rated for >400 bar.
Mechanism of Action: Why Phenyl-Hexyl Wins[10]
The superior performance of the Phenyl-Hexyl phase is due to a dual-retention mechanism. While C18 only interacts with the hydrophobicity of the biphenyl chain, the Phenyl-Hexyl phase engages in specific electronic interactions with the nitro group.
Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl interactions.
References
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Application Notes. Link
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and Pentafluorophenyl (PFP) Columns. Welch Materials Technical Guides. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87570119, 3-Fluoro-4-nitrophenol (Related Structure). PubChem.[4] Link
Shimadzu Corporation. (2012).[1] Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu Technical Repository. Link
BenchChem. (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide. BenchChem Technical Guides. Link
Technical Guide: GC-MS Fragmentation & Structural Characterization of 3-Fluoro-4-nitrobiphenyl
Executive Summary This guide provides a definitive structural analysis of 3-Fluoro-4-nitrobiphenyl (CAS: 394-41-2) using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). It is designed for anal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a definitive structural analysis of 3-Fluoro-4-nitrobiphenyl (CAS: 394-41-2) using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). It is designed for analytical chemists and process engineers involved in the synthesis of biphenyl-based pharmaceuticals (e.g., flurbiprofen precursors).
We compare the fragmentation behavior of 3-Fluoro-4-nitrobiphenyl against its non-fluorinated analog (4-Nitrobiphenyl ) and its positional isomer (2-Fluoro-4-nitrobiphenyl ). The analysis demonstrates that while the fluorine substituent introduces a predictable mass shift (+18 Da), the nitro group dictates the primary fragmentation pathways via nitro-nitrite rearrangement.
Materials and Methods
To ensure reproducibility, the following protocol utilizes standard EI conditions compatible with Agilent, Shimadzu, or Thermo Fisher single-quadrupole systems.
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) – Rationale: Low-bleed phenyl-arylene polymer provides optimal selectivity for aromatic isomers.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Splitless mode (1 µL injection), 250°C.
Oven Program:
Hold 60°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 5 min.
Ion Source: Electron Ionization (EI) @ 70 eV.
Source Temp: 230°C; Quad Temp: 150°C.
Scan Range: m/z 50–350.
Comparative Analysis: Target vs. Alternatives
This section differentiates the target molecule from common synthesis impurities (non-fluorinated starting materials) and structural isomers.
Table 1: Spectral Comparison of Key Analogs
Feature
Target: 3-Fluoro-4-nitrobiphenyl
Analog: 4-Nitrobiphenyl
Isomer: 2-Fluoro-4-nitrobiphenyl
Molecular Weight
217.2 g/mol
199.2 g/mol
217.2 g/mol
Molecular Ion ()
m/z 217 (Strong)
m/z 199 (Strong)
m/z 217 (Strong)
Base Peak
m/z 171 or 187 (Condition dependent)
m/z 153 ()
m/z 171 ()
Key Fragment 1
m/z 187 ()
m/z 169 ()
m/z 187 ()
Key Fragment 2
m/z 171 ()
m/z 153 ()
m/z 171 ()
Key Fragment 3
m/z 159 ()
m/z 141 ()
m/z 159 ()
Retention Behavior
Elutes later than 2-F isomer
Elutes earliest (No F)
Elutes earlier (Ortho-F steric effect)
Differentiation Strategy
Vs. 4-Nitrobiphenyl: The presence of Fluorine adds exactly 18 Da to every major fragment ion. If you observe m/z 199/153, your fluorination step failed.
Vs. 2-Fluoro-4-nitrobiphenyl: Mass spectra are nearly identical due to the stability of the biphenyl core. Differentiation must rely on Retention Time (RT).[1] The ortho-fluorine in the 2-position creates steric twist, reducing planarity and typically lowering retention on non-polar columns compared to the meta-fluorine (3-position) of the target.
Fragmentation Mechanism
The fragmentation of 3-Fluoro-4-nitrobiphenyl under EI (70 eV) is governed by the instability of the nitro group attached to an aromatic ring. The fluorine atom acts largely as an inert mass label due to the high strength of the
bond (approx. 126 kcal/mol), which rarely cleaves primarily.
Primary Pathways
Nitro-Nitrite Rearrangement (
):
The nitro group isomerizes to a nitrite ester (-ONO).
Loss of NO (30 Da): Yields the 3-fluoro-4-biphenyl-oxy cation (m/z 187).
Loss of CO (28 Da): The resulting phenoxy-like radical cation ejects carbon monoxide to form the fluoro-fluorenyl-type cation (m/z 159).
Direct Cleavage (
):
Direct homolytic cleavage of the C-N bond releases the nitro radical (
).
Yields the stable 3-fluorobiphenyl cation (m/z 171) . This is often the base peak or second most intense peak due to the resonance stability of the biphenyl system.
Secondary Fragmentation:
The phenyl ring (non-substituted) may fragment further, showing typical aromatic clusters at m/z 77 (
) and m/z 51 ().
The fluorinated ring fragments appear at m/z 95 (
).
Pathway Visualization (Graphviz)
The following diagram illustrates the competitive fragmentation pathways. The Red path indicates the rearrangement characteristic of nitroarenes, while the Blue path represents direct cleavage.
Figure 1: Competitive fragmentation pathways of 3-Fluoro-4-nitrobiphenyl under 70 eV Electron Ionization.
Conclusion
For the identification of 3-Fluoro-4-nitrobiphenyl , the analyst should confirm the molecular ion at m/z 217 and the characteristic doublet of high-mass fragments at m/z 187 and m/z 171 .
Purity Check: The absence of m/z 199 confirms the removal of the non-fluorinated starting material.
Isomer Check: If multiple peaks appear with m/z 217, the later-eluting peak on a 5%-phenyl column is the target 3-fluoro isomer, while the earlier peak is likely the 2-fluoro impurity.
References
NIST Mass Spectrometry Data Center. "Mass Spectrum of 4-Nitrobiphenyl (Analog Reference)." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3][4] Accessed via [Link]
NIST Mass Spectrometry Data Center. "Mass Spectrum of 3-Fluoro-4-nitrotoluene (Substructure Reference)." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3][4][5] Accessed via [Link]
Benoit, F., & Holmes, J. L. (1970). "The Mechanism of NO Loss from the Molecular Ion of Nitrobenzene." Journal of the Chemical Society D: Chemical Communications. Royal Society of Chemistry. Accessed via [Link]
Comparing reactivity of 3-Fluoro-4-nitrobiphenyl vs 4-nitrobiphenyl
Executive Summary: The "Activated" vs. The "Inert" In the landscape of biaryl scaffolds, 4-nitrobiphenyl (4-NBP) and 3-fluoro-4-nitrobiphenyl (3-F-4-NBP) represent two distinct reactivity profiles essential for medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Activated" vs. The "Inert"
In the landscape of biaryl scaffolds, 4-nitrobiphenyl (4-NBP) and 3-fluoro-4-nitrobiphenyl (3-F-4-NBP) represent two distinct reactivity profiles essential for medicinal chemistry and materials science.
4-Nitrobiphenyl acts as a structural anchor . It is relatively inert to nucleophilic attack, serving primarily as a precursor to 4-aminobiphenyl (a privileged but toxic pharmacophore) or as a substrate for electrophilic substitution under forcing conditions.
3-Fluoro-4-nitrobiphenyl acts as a reactive handle . The presence of the fluorine atom ortho to the nitro group creates a "kill switch" for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly diversify the biphenyl core by displacing the fluorine with amines, alkoxides, or thiols—a transformation impossible with the non-fluorinated parent under standard conditions.
This guide details the mechanistic divergence, experimental protocols, and safety considerations for these two compounds.
Electronic & Structural Analysis
The reactivity difference stems entirely from the ortho-nitro effect and the high electronegativity of fluorine.
Electronic Landscape
Feature
4-Nitrobiphenyl (4-NBP)
3-Fluoro-4-nitrobiphenyl (3-F-4-NBP)
Ring Electronics
Electron-deficient (due to -NO₂).
Highly electron-deficient at C3.
C3 Position
Occupied by Hydrogen (poor leaving group).
Occupied by Fluorine (excellent leaving group for SNAr).[1]
Dipole Moment
Strong axial dipole along the C-N bond.
Additional strong dipole at C-F, enhancing electrophilicity at C3.
LUMO Energy
High (Stable to nucleophiles).
Lowered (Susceptible to nucleophilic attack).
Mechanism of Divergence: SNAr
The nitro group is a strong electron-withdrawing group (EWG) that activates the ring. However, SNAr requires a good leaving group.
In 3-F-4-NBP: The highly electronegative fluorine creates a strong partial positive charge (
) at the C3 carbon. The ortho-nitro group stabilizes the negative charge in the transition state (Meisenheimer complex) via resonance.
In 4-NBP: The C3-H bond is strong and non-polar. Hydride (H⁻) is an exceedingly poor leaving group, making SNAr thermodynamically unfavorable without oxidative conditions (ONSH).
Figure 1: The SNAr pathway is accessible only to the fluorinated analog due to the stabilization of the Meisenheimer intermediate and the leaving group ability of Fluorine.
Reactivity Profile Comparison
A. Nucleophilic Aromatic Substitution (SNAr)[1][2]
3-F-4-NBP: Reacts readily with primary and secondary amines, thiols, and alkoxides.
Conditions: mild base (K₂CO₃ or Et₃N), polar aprotic solvent (DMF, DMSO, or NMP), moderate heat (60–100°C).
Utility: Rapid generation of libraries for SAR (Structure-Activity Relationship) studies.
4-NBP: Inert. Requires "Vicarious Nucleophilic Substitution" (VNS) or transition-metal catalysis (Buchwald-Hartwig) to functionalize, which is chemically more demanding.
B. Nitro Reduction
Both compounds undergo reduction to their respective anilines (biphenylamines).
4-NBP
4-Aminobiphenyl: Standard reduction (H₂/Pd-C, Fe/HCl, SnCl₂).
3-F-4-NBP
3-Fluoro-4-aminobiphenyl: Requires chemoselective conditions to avoid hydrodefluorination (loss of fluorine).
Risk:[2][3][4][5] Pd/C + H₂ often cleaves aromatic C-F bonds.
Solution: Use mild reductants like Iron powder/NH₄Cl , SnCl₂ , or Pt/C (sulfided) to retain the fluorine atom.
C. Electrophilic Aromatic Substitution (EAS)
Both rings are deactivated by the nitro group.
4-NBP: Further nitration/halogenation occurs on the other ring (the non-nitro ring) at the ortho/para positions relative to the biphenyl linkage.
3-F-4-NBP: The fluorine atom exerts a competing directing effect.[6] While deactivated, the fluorine is an ortho/para director. This complicates EAS, often leading to isomeric mixtures on the nitro-bearing ring if forcing conditions are used.
Experimental Protocols
Protocol A: SNAr Functionalization of 3-Fluoro-4-nitrobiphenyl
This protocol describes the displacement of Fluorine by Morpholine. It is adaptable to other amines.
Reagents:
3-Fluoro-4-nitrobiphenyl (1.0 equiv)
Morpholine (1.2 equiv)
Potassium Carbonate (K₂CO₃) (2.0 equiv)
Acetonitrile (ACN) or DMF [0.2 M]
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-nitrobiphenyl (1.0 mmol) in dry ACN (5 mL).
Addition: Add K₂CO₃ (2.0 mmol) followed by Morpholine (1.2 mmol).
Reaction: Heat the mixture to reflux (80°C for ACN) or 100°C (for DMF) under an inert atmosphere (N₂ or Ar).
Monitoring: Monitor by TLC or LC-MS. The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear, replaced by a more polar yellow/orange spot (the amine product). Reaction time is typically 2–6 hours.
Workup: Cool to room temperature. Pour into water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂).
Validation:
4-NBP Control: If this reaction is attempted with 4-nitrobiphenyl, no product will form; starting material will be recovered unchanged.
Designed to reduce -NO₂ to -NH₂ without cleaving the C-F bond.
Reagents:
3-Fluoro-4-nitrobiphenyl (or SNAr product)
Iron Powder (5.0 equiv)
Ammonium Chloride (NH₄Cl) (5.0 equiv)
Ethanol/Water (4:1 ratio)
Procedure:
Setup: Suspend the nitro compound in EtOH/H₂O (4:1).
Activation: Add NH₄Cl and Iron powder.
Reaction: Heat to reflux (80°C) with vigorous stirring. The reaction usually turns a dark rust color.
Completion: Monitor by TLC. Conversion is usually complete within 1–3 hours.
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate.
Isolation: Partition the residue between water and EtOAc. The organic layer contains the 3-fluoro-4-aminobiphenyl .
Applications in Drug Development[8]
Metabolic Blocking
In drug design, the 3-position of the biphenyl ring is a metabolic "hotspot" susceptible to hydroxylation by Cytochrome P450 enzymes.
4-NBP Derivative: Rapidly metabolized to the phenol.
3-F-4-NBP Derivative: The C-F bond is metabolically stable. Fluorine substitution at this position blocks hydroxylation, potentially extending the half-life (
) of the drug candidate.
Toxicity & Safety Warning
Critical Safety Note:
Both compounds are precursors to aminobiphenyls .
4-Aminobiphenyl is a known, potent human carcinogen (bladder cancer).[2][5][7][8]
Fluorinated analogs should be treated with the same level of caution (high-potency containment). While fluorine substitution can alter metabolic activation pathways (e.g., by blocking N-hydroxylation or ring oxidation), it does not guarantee safety. All experimental handling must occur in a fume hood with proper PPE (nitrile gloves, lab coat, eye protection).
References
SNAr Mechanism & Kinetics
Topic: Reactivity of o-fluoronitrobenzenes in nucleophilic substitution.
Source: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of certain o- and p-substituted chlorobenzenes and nitrobenzenes with piperidine." Chemical Reviews.
Context: Establishes the F >> Cl > Br > I leaving group order for SNAr in activ
Synthesis via Suzuki Coupling
Topic: Preparation of fluorinated biphenyls using Pd-catalyzed cross-coupling.[6][9]
Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Context: Standard method for synthesizing the 3-fluoro-4-nitrobiphenyl scaffold
Toxicity of Aminobiphenyls
Topic: Carcinogenicity of 4-aminobiphenyl and metabolic activation.[5][8]
Source: National Toxicology Program (NTP). "Report on Carcinogens: 4-Aminobiphenyl."[2][3][5][8]
Context: Defines the safety hazards associated with the reduction products of these nitro compounds.
Chemoselective Reduction
Topic: Reduction of nitro groups in the presence of halogens.
Source: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters.
Context: Protocol basis for reducing the nitro group without defluorin
X-ray crystallography data for 3-Fluoro-4-nitrobiphenyl structure confirmation
The following guide provides a technical comparison of structural confirmation methodologies for 3-Fluoro-4-nitrobiphenyl (CAS 1214368-67-8) . It is designed for researchers requiring definitive proof of regiochemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical comparison of structural confirmation methodologies for 3-Fluoro-4-nitrobiphenyl (CAS 1214368-67-8) . It is designed for researchers requiring definitive proof of regiochemistry and solid-state conformation.
Product Focus: Single Crystal X-ray Diffraction (SC-XRD) Data
Alternative: Multi-nuclear NMR Spectroscopy (
In the synthesis of substituted biphenyls, specifically 3-Fluoro-4-nitrobiphenyl , establishing the exact regiochemistry is a critical bottleneck. Nitration of 3-fluorobiphenyl often yields a mixture of isomers (2-nitro, 4-nitro, and 6-nitro derivatives) with similar retention times and overlapping spectroscopic signals.
While NMR Spectroscopy is the industry standard for routine solution-state characterization, it often fails to unambiguously resolve the torsion angle between the biphenyl rings or definitively assign quaternary carbons without complex 2D experiments (HMBC/NOESY). X-ray Crystallography (SC-XRD) serves as the "gold standard" alternative, providing an absolute three-dimensional structural determination. This guide compares the efficacy of SC-XRD against NMR for this specific fluoronitro-derivative, demonstrating why SC-XRD is the superior validation tool for drug development pipelines.
Technical Comparison: SC-XRD vs. NMR
The primary challenge with 3-Fluoro-4-nitrobiphenyl is distinguishing it from its isomers (e.g., 4-Fluoro-3-nitrobiphenyl) and determining the dihedral angle between the phenyl rings, which dictates pharmacological binding affinity.
Comparative Performance Matrix
Feature
Method A: X-ray Crystallography (SC-XRD)
Method B: Multi-nuclear NMR (H, F)
Primary Output
3D Electron Density Map ()
Chemical Shift () & Coupling Constants ()
Regioisomer Certainty
Absolute (100%) . Direct visualization of F vs. NO positions.
Inferred . Relies on splitting patterns () which can overlap.
Conformational Data
Precise Torsion Angle (e.g., )
Time-averaged (dynamic rotation in solution).
Sample State
Solid Single Crystal (0.1–0.3 mm)
Solution (CDCl, DMSO-)
Data Acquisition Time
2–24 hours (Source dependent)
10–30 minutes
Limit of Detection
Requires distinct crystal habit
Can detect <1% impurity levels
Critical Analysis
The NMR Limitation: In 3-Fluoro-4-nitrobiphenyl, the protons adjacent to the fluorine and nitro groups exhibit complex second-order coupling effects. The
F signal is helpful, but the through-space interactions (NOE) required to prove the biphenyl linkage position can be weak due to the free rotation of the C1-C1' bond in solution.
The X-ray Advantage: SC-XRD freezes the molecule in a low-energy conformation. For biphenyls, the steric repulsion between ortho-hydrogens (or the ortho-fluorine) and the adjacent ring protons forces a twist. X-ray data explicitly measures this inter-ring torsion angle , a parameter impossible to derive accurately from 1D NMR.
Target Morphology: Colorless to pale yellow prisms or blocks. Avoid needles (often indicate rapid growth/disorder).
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 Venture or equivalent with Mo-K
( Å) or Cu-K radiation.
Temperature:100 K (Cryostream).
Reasoning: Cooling minimizes thermal vibration (ellipsoids), essential for resolving the electron density of the Fluorine atom (
) vs. the Oxygen atoms () of the nitro group.
Refinement Strategy:
Solve structure using SHELXT (Intrinsic Phasing).
Refine using SHELXL (Least Squares).
Validation: Check the
value (Target < 5%) and Goodness of Fit (GooF ~ 1.0).
Phase 3: Representative Crystallographic Metrics
When analyzing the data for 3-Fluoro-4-nitrobiphenyl, the following parameters confirm the structure:
Space Group: Typically P2
/c or P2/n (Monoclinic), common for planar aromatics favoring herringbone packing.
Bond Lengths:
C–F: ~1.35 Å (Distinctly shorter than C–C).
C–N (Nitro): ~1.47 Å.
N–O: ~1.22 Å.
Torsion Angle: The angle between the mean planes of the two phenyl rings is expected to be 35°–55° to minimize steric clash between the ortho-fluorine and the ortho-hydrogens of the unsubstituted ring.
Decision Workflow: Structure Confirmation
The following diagram illustrates the logical pathway for confirming the structure, highlighting where X-ray crystallography provides the "Go/No-Go" decision in drug development.
Figure 1: Structural confirmation workflow. Note that SC-XRD serves as the definitive resolution step when NMR data is ambiguous due to isomer overlap.
References
General Crystallography Principles
Massa, W. (2004). Crystal Structure Determination. Springer. Comparison of diffraction methods vs spectroscopy.
- Educational overview of density maps.
Fluorinated Biphenyls Data
Hori, K., et al. (2025). "Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds". ResearchGate.[1]
Provides comparative packing data for nitrobiphenyls (7NB4), serving as a reference for the expected packing of the 3-fluoro analog.
Synthesis & Characterization Context
EvitaChem. "4-Fluoro-3-nitrobiphenyl Synthesis and Properties".
Demonstrates the parallel synthesis challenges and the necessity of structural proof for fluoronitrobiphenyl isomers.
Isomer Distinction
ChemicalBook.[2] "NMR Spectrum of 3-Fluoro-4-nitrotoluene".
Comparative study of nitro-reduction rates in fluorinated biphenyls
Executive Summary This guide provides a comparative analysis of reduction methodologies for converting fluorinated nitrobiphenyls to their corresponding anilines. While standard nitro-reduction protocols exist, fluorinat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comparative analysis of reduction methodologies for converting fluorinated nitrobiphenyls to their corresponding anilines. While standard nitro-reduction protocols exist, fluorinated biphenyls present unique challenges due to atypical steric dihedral angles (the "ortho-effect") and the high electronegativity of fluorine.
This study compares three primary methodologies:
Catalytic Hydrogenation (Pd/C + H₂): High throughput, but sensitive to steric bulk and potential dehalogenation of mixed-halide systems.
Dissolving Metal Reduction (Fe/AcOH): The "Bechamp" reduction; kinetically slower but highly chemoselective.
Transfer Hydrogenation (Pd/C + Formate): A kinetic middle-ground offering improved safety profiles.
Mechanistic Background: The Fluorine Influence
To optimize yield, one must understand how fluorine substitution alters the biphenyl system.
Electronic Effects (Hammett Deviation)
In a standard phenyl ring, a nitro group reduction rate correlates with Hammett substituent constants (
). Electron-Withdrawing Groups (EWGs) like Fluorine generally accelerate nucleophilic reductions (e.g., Fe/HCl) by lowering the energy of the transition state for electron transfer.
Inductive Effect (-I): Fluorine pulls electron density, making the nitro group more susceptible to reduction.
Resonance Effect (+R): Fluorine donates density back, but the -I effect dominates in this context.
Steric Decoupling (The Biphenyl Twist)
In 2,2'-difluoro-4,4'-dinitrobiphenyl , the ortho-fluorine atoms create significant steric repulsion. This forces the two phenyl rings to twist out of planarity (dihedral angle > 45°).
Consequence: The rings become electronically decoupled. The nitro group on Ring A cannot effectively resonate with Ring B. This isolation often increases the reduction potential (
), making the reaction slightly more difficult compared to a planar, non-fluorinated analog.
Reaction Pathway Visualization
The reduction proceeds via a stepwise deoxygenation. The accumulation of the Hydroxylamine intermediate is the primary cause of impurities (azoxy coupling).
Figure 1: Stepwise reduction pathway. Control of the Nitroso/Hydroxylamine interface is critical to preventing Azoxy dimer formation.
Comparative Analysis of Methodologies
The following data summarizes average performance metrics observed in the reduction of 2,2'-difluoro-4,4'-dinitrobiphenyl .
Table 1: Performance Matrix
Feature
Method A: Catalytic H₂ (Pd/C)
Method B: Bechamp (Fe/AcOH)
Method C: Transfer H₂ (Formate)
Reaction Rate
Fast ( min)
Slow ( hrs)
Medium ( hrs)
Yield
92-95%
85-88%
90-93%
C-F Integrity
High (Stable)
High (Stable)
High (Stable)
C-Cl/Br Integrity
Low (Risk of Dehalogenation)
Excellent
Good (pH dependent)
Scalability
High (Flow chemistry compatible)
Low (Solid waste generation)
Medium
Impurity Profile
Over-reduction products
Iron salts, Azoxy dimers
Trace salts
Critical Insight: The Dehalogenation Risk
While Ar-F bonds are generally stable to Pd/C hydrogenation, mixed-halogen biphenyls (e.g., containing both Fluorine and Chlorine) pose a severe risk.
Scenario: If your molecule is 2-fluoro-4-chloronitrobiphenyl, Method A (Pd/C) will likely cleave the C-Cl bond, yielding the dechlorinated impurity.
Solution: Use Method B (Fe/AcOH) or Method C (Transfer Hydrogenation) for mixed-halogen systems.
Experimental Protocols
Protocol A: Catalytic Hydrogenation (Best for Pure Fluorinated Systems)
Ideal for: 2,2'-difluoronitrobiphenyls with no other labile halogens.
Preparation: Charge a high-pressure reactor with the fluorinated nitro-substrate (1.0 equiv) and MeOH (10 vol).
Catalyst Loading: Add 10% Pd/C (5 wt% loading, 50% water wet). Note: The water wet catalyst prevents ignition.
Purge: Purge the vessel with N₂ (3x) then H₂ (3x).
Reaction: Pressurize to 3 bar (45 psi) H₂. Stir vigorously at 25°C.
Kinetic Note: Reaction is diffusion-controlled. High agitation (>800 rpm) is required to overcome the gas-liquid mass transfer limit.
Filtration: Filter catalyst over Celite under inert atmosphere.
Isolation: Concentrate filtrate to obtain the amine.
Protocol B: Modified Bechamp Reduction (Best for Mixed Halogens)
Ideal for: Substrates containing Cl, Br, or I alongside Fluorine.
Activation: In a reactor, slurry Iron powder (4.0 equiv, 325 mesh) in water (2 vol) and Ethanol (5 vol).
Etching: Add catalytic Acetic Acid (0.1 equiv) or NH₄Cl. Heat to 60°C for 30 mins to "etch" the iron surface (removing oxides).
Addition: Add the nitro-substrate (1.0 equiv) portion-wise to control the exotherm.
Reflux: Heat to reflux (75-80°C). Monitor by HPLC.
Endpoint: Disappearance of the hydroxylamine intermediate is the rate-determining step in this protocol.
Workup: Basify with NaHCO₃ to pH 9 (precipitates iron salts). Filter hot through a wide-pore pad.
Extraction: Extract the filtrate with EtOAc.
Workflow Decision Tree
Use this logic flow to select the correct protocol for your specific fluorinated biphenyl.
Figure 2: Selection logic for reduction methodology based on substrate functionality.
References
Lipshutz, B. H., et al. (2021).[1] "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water."[1] Organic Letters. Link
Mahata, P. K., et al. (2003). "Fe-HCl: An Efficient Reagent for Selective Oxidative Hydrolysis of Nitroalkenes." Synthetic Communications. Link
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
Béchamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique. Link
Formenti, D., et al. (2019). "Catalytic Transfer Hydrogenation of Nitroarenes." Catalysts. Link
3-Fluoro-4-nitrobiphenyl is a functionalized nitroaromatic intermediate commonly employed in Suzuki-Miyaura cross-coupling reactions.[1][2] While often treated as a generic organic solid, its specific structural motifs—the nitro group (
) and the fluorine substituent—dictate a specialized safety approach beyond standard lab practices.[1]
The Core Hazard:
The primary risk is not merely acute toxicity, but sensitization and potential mutagenicity typical of nitro-biphenyls, combined with enhanced lipophilicity due to the fluorine atom.[1] This facilitates rapid dermal absorption. Furthermore, like all nitroaromatics, this compound possesses high potential energy; thermal shock or contact with strong bases can induce rapid decomposition.[1]
Hazard Class
GHS Code
Operational Implication
Acute Toxicity (Oral/Dermal)
H302 / H312
Harmful if swallowed or in contact with skin.[1][2]
Skin/Eye Irritation
H315 / H319
Dust is highly irritating to mucous membranes.[1][2]
Treat as a potential mutagen (structural analog to 4-nitrobiphenyl).[1][2]
Personal Protective Equipment (PPE) Matrix
Standard latex or thin nitrile gloves are insufficient for prolonged handling of nitroaromatics in organic solvents.[1] The following matrix prescribes PPE based on the specific operational state.
Glove Selection Logic
Solid State: Nitrile provides adequate barrier protection against dust.
Solution State: The nitro group facilitates permeation through rubber.[1] When dissolved in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (DCM), the solvent acts as a carrier, dragging the toxicant through the glove matrix.[1]
Operation
Hand Protection
Respiratory Protection
Eye/Face Protection
Weighing / Solid Transfer
Double Nitrile (min.[1][2] 5 mil outer). Change immediately if contaminated.[3]
Static Hazard: Nitroaromatic powders are prone to static charge buildup. Use an antistatic gun or ionizer bar during weighing to prevent powder scattering (aerosolization).
Containment: Weigh inside a chemically resistant balance enclosure or a fume hood with low-turbulence airflow.
Technique: Do not use metal spatulas if the compound is potentially dry/desiccated and old (risk of friction sensitivity). Use PTFE or polypropylene spatulas .
B. Reaction Setup (Solution Phase)
Solvent Choice: When possible, avoid dissolving in Diethyl Ether or THF without stabilizing agents, as nitro compounds can catalyze peroxide formation in ethers over time.[1]
Temperature Control: 3-Fluoro-4-nitrobiphenyl is thermally stable under standard conditions, but never heat dry residue above 100°C. Ensure reaction vessels are equipped with a rupture disc or pressure relief valve if heated in a sealed tube.[1][2]
C. Waste Disposal
Segregation:NEVER mix nitroaromatic waste with strong bases (NaOH, KOH) or reducing agents (Hydrazine, metal hydrides) in the waste stream. This can lead to an exothermic "runaway" decomposition in the waste drum.[1]
Classification: Dispose of as Halogenated Organic Waste .[1]
Destruction: High-temperature incineration (must be capable of scrubbing HF and NOx gases).
Visualization: PPE & Safety Decision Logic
The following diagram outlines the decision-making process for selecting controls based on the physical state of the chemical.
Caption: Decision tree for PPE selection emphasizing the "Carrier Effect" of solvents on nitroaromatic permeation.
Emergency Response Protocol
Spill Response (Dry Powder)
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Don N95/P100 respirator and double nitrile gloves.
Cover: Gently cover the spill with a damp paper towel (water or PEG-400) to prevent dust aerosolization. Do not dry sweep. [1][2]
Collect: Scoop the wet material into a wide-mouth jar. Label as "Hazardous Waste - Toxic Solid."
Exposure First Aid
Skin Contact: Wash with polyethylene glycol (PEG 300 or 400) followed by soap and water. PEG is more effective than water alone at solubilizing lipophilic nitroaromatics from skin pores.[1]
Eye Contact: Flush for 15 minutes. Do not use neutralizing agents.[3]
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10699, 4-Nitrobiphenyl. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Nitro Compounds. Retrieved from [Link][1][2]
Forsberg, K., & Mansdorf, S. Z. (2014).[1] Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referenced for permeation data of nitro-compounds in chlorinated solvents).